HBI-2375
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H36ClF2N9O2 |
|---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluoro-N-[4-fluoro-5-[4-(4-methylpiperazine-1-carbonyl)triazol-1-yl]-2-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C29H36ClF2N9O2/c1-16-13-40(14-17(2)38(16)5)25-11-20(31)24(41-15-23(35-36-41)29(43)39-8-6-37(4)7-9-39)12-22(25)34-28(42)19-10-21(33)27(32)18(3)26(19)30/h10-12,15-17H,6-9,13-14,33H2,1-5H3,(H,34,42)/t16-,17+ |
InChI Key |
ZAAAXOTWIKLEGP-CALCHBBNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HBI-2375: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. HBI-2375 has emerged as a promising first-in-class, orally bioavailable small molecule inhibitor targeting the epigenetic machinery central to leukemogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in AML, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways. This compound selectively disrupts the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5), a critical component of the MLL1 histone methyltransferase (HMT) complex. This inhibition leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, subsequent downregulation of key oncogenic gene expression, and potent anti-leukemic activity in preclinical models of AML.
Core Mechanism of Action: Targeting the MLL1-WDR5 Axis
The dysregulation of the MLL1 complex is a key driver in a significant subset of AML cases, particularly those with MLL1 gene rearrangements. The interaction between the MLL1 protein and WDR5 is essential for the HMT activity of the complex, which is responsible for mono-, di-, and tri-methylation of H3K4.[1][2] These methylation marks are critical epigenetic modifications that lead to the transcriptional activation of genes, including the HOX gene clusters, which are crucial for hematopoietic stem cell self-renewal and are frequently overexpressed in AML.
This compound is a selective inhibitor of the MLL1-WDR5 interaction.[1][3][4] By binding to WDR5, this compound prevents its association with MLL1, thereby disrupting the integrity and enzymatic activity of the MLL1 HMT complex.[1][2][3] This targeted disruption leads to a decrease in H3K4 methylation at the promoter regions of MLL1 target genes, ultimately suppressing their transcription and inhibiting the proliferation of leukemic cells.[1][2][3][4]
Quantitative Preclinical Data
The preclinical development of this compound has yielded significant quantitative data supporting its potency and efficacy in AML models.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result | Citations |
| Biochemical Assay | WDR5 | IC50 | 4.48 nM | [1][2][3][4] |
| Cell Proliferation Assay (CTG) | MV4-11 (AML Cell Line) | Average IC50 | 3.17 µM | [1][2][3] |
| hERG Safety Assay | hERG Channel | IC50 | 17 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound in MV4-11 AML Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citations |
| This compound | 40 mg/kg, p.o., q.d. x 21 days | 77% | [2] |
| This compound | 80 mg/kg, p.o., q.d. x 21 days | 86% | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Result | Citations |
| Oral Bioavailability | Mouse, Rat, Dog | Reasonable | [1][3] |
| Stability | Liver S9 and Whole Blood | Stable | [1][2][3] |
| Plasma Protein Binding | Multiple Species | Moderate to High | [1][3] |
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action and efficacy of this compound.
Biochemical Inhibition of WDR5 (TR-FRET Peptide Binding Assay)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) peptide binding assay was utilized to determine the biochemical potency of this compound in inhibiting the MLL1-WDR5 interaction.[2] This assay typically involves a purified, tagged WDR5 protein and a fluorescently labeled peptide derived from MLL1 that binds to WDR5. The binding of the MLL1 peptide to WDR5 brings the donor and acceptor fluorophores into proximity, generating a FRET signal. This compound competes with the MLL1 peptide for binding to WDR5, leading to a dose-dependent decrease in the FRET signal. The IC50 value is calculated from the resulting dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
The anti-proliferative activity of this compound was assessed in the MV4-11 human AML cell line using the CellTiter-Glo® (CTG) luminescent cell viability assay.[1][3] MV4-11 cells were seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The CTG reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability. The luminescence is measured, and the data are used to generate a dose-response curve from which the IC50 value is determined.
In Vivo AML Xenograft Model
The in vivo efficacy of this compound was evaluated in a subcutaneous MV4-11 AML xenograft model.[2][4] Immunocompromised mice were inoculated with MV4-11 cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules (e.g., 40 and 80 mg/kg, once daily for 21 days).[2] Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors were harvested for pharmacodynamic analysis, such as measuring the levels of H3K4 methylation.[1][2][3][4]
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound Action
Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation and oncogene expression.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for this compound, from in vitro screening to in vivo efficacy studies.
Conclusion
This compound represents a targeted therapeutic approach for AML by selectively inhibiting the MLL1-WDR5 interaction, a key node in the epigenetic regulation of leukemogenesis. The preclinical data robustly support its mechanism of action, demonstrating potent biochemical and cellular activity that translates into significant anti-tumor efficacy in vivo. The favorable pharmacokinetic profile further underscores its potential as a clinical candidate. Further investigation into the broader applicability of this compound in different AML subtypes and in combination with other therapeutic agents is warranted. This in-depth guide provides a comprehensive overview for researchers and drug development professionals to understand the foundational science behind this compound and its promise in the treatment of AML.
References
An In-Depth Technical Guide to the HBI-2375 and MLL1-WDR5 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor HBI-2375 and its interaction with the MLL1-WDR5 protein complex. This document details the core mechanism of action, presents key quantitative data, outlines experimental protocols for studying this interaction, and provides visualizations of the associated biological pathways and experimental workflows.
Introduction: The MLL1-WDR5 Complex as a Therapeutic Target
The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, an enzyme that plays a critical role in regulating gene expression.[1][2] MLL1's catalytic activity is essential for various cellular processes, including hematopoiesis.[2] Dysregulation of MLL1, often through chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of aggressive acute leukemias.[1][3][4]
The enzymatic activity of MLL1 is dependent on its assembly into a core complex with several other proteins, including WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, homeotic disks-2-like (ASH2L).[1][5] WDR5 is a crucial component of this complex, acting as a scaffold that directly binds to a conserved "Win" (WDR5-interacting) motif on MLL1.[1][5][6] This interaction is essential for the proper assembly and enzymatic function of the MLL1 core complex.[5][6] Consequently, disrupting the MLL1-WDR5 interaction presents a promising therapeutic strategy for cancers driven by MLL1 dysregulation.[2][7]
This compound: A Selective Inhibitor of the MLL1-WDR5 Interaction
This compound is a selective, orally active small molecule inhibitor that targets the interaction between MLL1 and WDR5.[3] By binding to WDR5, this compound competitively inhibits its association with MLL1, thereby disrupting the formation and activity of the MLL1 core complex. This leads to a reduction in H3K4 methylation at target gene loci, ultimately inhibiting the proliferation of cancer cells dependent on MLL1 activity.[3] Preclinical studies have demonstrated the potential of this compound in both hematological malignancies and solid tumors.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (WDR5 binding) | 4.48 nM | TR-FRET peptide binding assay | Biochemical | [3] |
| IC50 (Cell Proliferation) | 3.17 µM | Cell Titer-Glo (CTG) assay | MV4-11 (AML) | [3] |
| hERG IC50 | 17 µM | Electrophysiology assay | hERG-expressing cells | |
| In Vivo Tumor Growth Inhibition | 86% at 80 mpk (po, qd x 21) | Xenograft model | MV4-11 (AML) | [3] |
| In Vivo Tumor Growth Inhibition | 77% at 40 mpk (po, qd x 21) | Xenograft model | MV4-11 (AML) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound and MLL1-WDR5 interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5 Binding
This assay is used to determine the binding affinity of inhibitors to the MLL1-WDR5 interaction.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled MLL1 peptide). When the donor and acceptor are in close proximity (i.e., when the MLL1 peptide is bound to WDR5), excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor that disrupts this interaction will decrease the FRET signal.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MLL1 "Win" motif peptide
-
Europium cryptate-labeled streptavidin (donor)
-
Fluorescently labeled anti-tag antibody (e.g., anti-His) if WDR5 is tagged (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of WDR5 protein and the biotinylated MLL1 peptide.
-
Add the serially diluted this compound to the wells.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of Europium cryptate-labeled streptavidin and the acceptor fluorophore-labeled antibody.
-
Incubate for a second period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor and acceptor (e.g., 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
AlphaLISA Assay for MLL1-WDR5 Interaction
This is an alternative bead-based proximity assay to measure the disruption of the MLL1-WDR5 interaction.
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads that are brought into proximity by a biological interaction.[8] Upon excitation, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal.[8] Inhibitors of the interaction will prevent this signal generation.
Materials:
-
Recombinant human WDR5 protein (e.g., His-tagged)
-
Biotinylated MLL1 "Win" motif peptide
-
Streptavidin-coated Donor beads
-
Anti-His Acceptor beads
-
AlphaLISA assay buffer
-
384-well white opaque plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in AlphaLISA assay buffer.
-
To a 384-well plate, add the His-tagged WDR5 protein and the biotinylated MLL1 peptide.
-
Add the serially diluted this compound.
-
Add the Anti-His Acceptor beads and incubate (e.g., 60 minutes) at room temperature.[8]
-
Add the Streptavidin-coated Donor beads and incubate (e.g., 60 minutes) at room temperature in the dark.[8]
-
Read the plate on an AlphaLISA-compatible reader.[8]
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique to monitor binding events in real-time.
Principle: A small, fluorescently labeled molecule (tracer, e.g., a fluorescent MLL1 peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (e.g., WDR5 protein), its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL1 "Win" motif peptide (tracer)
-
FP assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)[9]
-
Black, non-binding 384-well plates[9]
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Determine the optimal concentrations of WDR5 and the fluorescent tracer through saturation binding experiments.[10]
-
Prepare serial dilutions of this compound in FP assay buffer.
-
In a 384-well plate, add a fixed concentration of WDR5 protein.
-
Add the serially diluted this compound.
-
Add a fixed concentration of the fluorescent MLL1 tracer.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the change in millipolarization (mP) units against the inhibitor concentration to calculate the IC50.
In Vitro Histone Methyltransferase (HMT) Assay
This functional assay measures the enzymatic activity of the MLL1 complex.
Principle: The HMT activity of the reconstituted MLL1 core complex is measured by the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]-methionine (SAM) to a histone H3 substrate.[11][12] The incorporation of radioactivity into the histone substrate is quantified.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide or recombinant histone H3 as a substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
HMT assay buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol)[2]
-
Scintillation counter and filter paper
Protocol:
-
Prepare serial dilutions of this compound in HMT assay buffer.
-
Pre-assemble the MLL1 core complex by incubating the individual protein components.
-
In a reaction tube, combine the pre-assembled MLL1 complex with the histone H3 substrate.
-
Add the serially diluted this compound and incubate for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 22°C) for a specific time (e.g., 60 minutes).[2]
-
Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated [3H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Plot the percentage of HMT activity inhibition against the this compound concentration to determine the IC50.
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: Hierarchical assembly of the MLL1 core complex and its role in H3K4 methylation.
Caption: Mechanism of action of this compound in disrupting the MLL1-WDR5 interaction.
Caption: Experimental workflow for the TR-FRET assay to measure this compound binding to WDR5.
Conclusion
This compound represents a promising therapeutic agent that targets a critical protein-protein interaction within the MLL1 complex. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MLL1-WDR5 inhibitors. The continued investigation of this compound and similar compounds will be crucial in advancing our understanding of epigenetic regulation in cancer and developing novel therapeutic strategies.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ubiqbio.com [ubiqbio.com]
- 10. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HBI-2375: A Technical Guide to a First-in-Class MLL1-WDR5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core structure, mechanism of action, and preclinical data of HBI-2375, a novel, orally active, and brain-penetrant small molecule inhibitor. This compound is a first-in-class epigenetic modulator that selectively targets the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).
Core Structure
The chemical structure of this compound is presented below.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action
This compound functions as a potent inhibitor of the MLL1-WDR5 interaction, which is a critical component of the MLL1 histone methyltransferase complex.[1][2] This complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to a reduction in H3K4 methylation.[3][4]
The dysregulation of MLL1 activity is a known driver in various cancers, particularly in acute myeloid leukemia (AML) with MLL1 gene rearrangements. Furthermore, the MLL1-WDR5 interaction has been implicated in the progression of solid tumors, not only by directly affecting cancer cell gene expression but also by suppressing anti-tumor immunity.[5] this compound's ability to cross the blood-brain barrier suggests its potential for treating primary and metastatic brain tumors like glioma and glioblastoma.[2][6]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of WDR5 and antiproliferative activity in leukemia cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| WDR5 Inhibition (IC50) | 4.48 nM | TR-FRET Peptide Binding Assay | [3][4][5][7][8] |
| Cellular Proliferation (IC50) | 3.17 µM | MV4;11 Leukemia Cells (CTG Assay) | [3][4][5][7][8] |
| hERG Inhibition (IC50) | 17 µM | N/A | [5][8] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.
| Parameter | Value | Species | Dose | Reference |
| Cmax | 1.3 µM | Mouse | 30 mg/kg (PO) | [9] |
| Bioavailability (F%) | 38% | Mouse | 30 mg/kg (PO) | [9] |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical models of leukemia and has demonstrated synergistic effects when combined with immunotherapy in solid tumor models.
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| MV4;11 Leukemia Xenograft | This compound | 40 mpk (po, qd x 21) | 77% | [3][4] |
| MV4;11 Leukemia Xenograft | This compound | 80 mpk (po, qd x 21) | 86% | [3][4] |
| MC38 Colorectal Tumor (Syngeneic) | This compound + anti-PD-1 mAb | 80 mpk + 10 mpk (BIW) | Significant Inhibition | [5][10] |
| 3LL Lung Carcinoma (Syngeneic) | This compound + anti-PD-1 mAb | N/A | Significant Inhibition | [5] |
Signaling Pathways and Experimental Workflows
MLL1-WDR5 Signaling Pathway and this compound Inhibition
The following diagram illustrates the MLL1-WDR5 signaling pathway and the mechanism of inhibition by this compound.
Caption: this compound disrupts the MLL1-WDR5 interaction, inhibiting H3K4 methylation and tumor growth.
Preclinical Evaluation Workflow for this compound
This diagram outlines the general workflow for the preclinical assessment of this compound.
Caption: A generalized workflow for the preclinical development of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, the key methodologies employed are summarized below based on the available information.
TR-FRET Peptide Binding Assay for WDR5 Inhibition
This assay is used to determine the in vitro potency of this compound in disrupting the MLL1-WDR5 interaction. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is utilized, which measures the proximity of two fluorophore-labeled molecules.
-
Principle: A recombinant WDR5 protein and a peptide derived from MLL1, each labeled with a FRET donor and acceptor fluorophore, respectively, are incubated together. The binding of the MLL1 peptide to WDR5 brings the fluorophores into close proximity, resulting in a FRET signal. When an inhibitor like this compound is introduced, it competes with the MLL1 peptide for binding to WDR5, leading to a decrease in the FRET signal.
-
General Procedure:
-
Recombinant WDR5 protein and fluorophore-labeled MLL1 peptide are incubated in an assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
After an incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the FRET signal, is calculated from the dose-response curve.
-
Cell Proliferation Assay (CTG Assay)
The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is commonly used to assess the effect of a compound on the proliferation of cancer cells.
-
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which produce a luminescent signal proportional to the amount of ATP.
-
General Procedure:
-
MV4;11 leukemia cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with various concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and the luminescent signal to stabilize.
-
Luminescence is measured using a luminometer.
-
The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (e.g., MV4;11) are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
General Procedure:
-
Immunodeficient mice are subcutaneously or intravenously injected with a suspension of MV4;11 cells.
-
Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 40 mpk and 80 mpk) and schedules (e.g., daily for 21 days). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Ex vivo analysis of tumors can be performed to assess target engagement, such as the reduction in H3K4 methylation.[3][4]
-
Flow Cytometry and Immunohistochemistry (IHC) for Immune Cell Infiltration
In syngeneic models, where the mice have a competent immune system, the effect of this compound on the tumor microenvironment can be assessed.
-
Principle: Flow cytometry and IHC are used to identify and quantify different immune cell populations within the tumor tissue.
-
General Procedure:
-
Tumors from treated and control mice are harvested and processed to create single-cell suspensions (for flow cytometry) or fixed and sectioned (for IHC).
-
For flow cytometry, the cells are stained with fluorescently labeled antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T lymphocytes). The stained cells are then analyzed using a flow cytometer.
-
For IHC, the tissue sections are incubated with antibodies against specific immune cell markers, followed by a detection system that produces a colored or fluorescent signal, which is then visualized under a microscope.
-
These techniques can reveal changes in the infiltration of immune cells, such as an increase in CD8+ T cells in the tumors of mice treated with this compound in combination with an anti-PD-1 antibody.[5]
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
HBI-2375: A Potent and Selective MLL1-WDR5 Interaction Inhibitor for the Disruption of Histone Methyltransferase Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Histone methyltransferases (HMTs) are critical regulators of gene expression, and their dysregulation is a hallmark of numerous cancers. The MLL1 (Mixed Lineage Leukemia 1) complex, a key histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is a prime therapeutic target, particularly in hematological malignancies. HBI-2375 is a first-in-class, selective small molecule inhibitor that disrupts the essential protein-protein interaction (PPI) between MLL1 and the WD repeat domain 5 (WDR5) protein. This disruption functionally inhibits the HMT activity of the MLL1 complex, leading to reduced H3K4 methylation, suppression of oncogenic gene expression, and potent anti-tumor activity. This document provides a comprehensive overview of the mechanism, quantitative activity, and experimental basis for this compound as a promising therapeutic agent.
Introduction: The MLL1-WDR5 Complex as a Therapeutic Target
The MLL1 protein is the catalytic subunit of a larger complex that methylates histone H3 at lysine 4 (H3K4), an epigenetic mark generally associated with active gene transcription. The interaction between MLL1 and WDR5 is critical for the assembly and enzymatic activity of this complex.[1][2][3] Dysregulation of MLL1, often through chromosomal translocations, results in the formation of MLL fusion proteins that drive leukemogenesis.[1][2][3] Furthermore, the MLL1-WDR5 axis has been implicated in the progression of solid tumors, making it an attractive target for cancer drug discovery.[1][2] Instead of targeting the enzymatic site directly, inhibiting the MLL1-WDR5 PPI offers a highly specific approach to dismantle the complex and abrogate its oncogenic function.
This compound: Mechanism of Action
This compound functions by selectively binding to WDR5, thereby preventing its interaction with MLL1.[1][2][3][4] This allosteric inhibition disrupts the integrity of the MLL1 core complex, which is essential for its histone methyltransferase (HMT) activity. The downstream consequence is a significant, dose-dependent reduction in H3K4 methylation levels within cancer cells.[1][2][3][4] This epigenetic reprogramming leads to the silencing of key leukemogenic genes, resulting in the inhibition of cancer cell proliferation and tumor growth.
Quantitative Assessment of this compound Activity
This compound has demonstrated potent and selective activity in a range of preclinical assays. Its biochemical and cellular potency, along with significant in vivo efficacy, highlights its potential as a clinical candidate.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Cell Line | Assay Type | IC50 Value | Reference(s) |
| Biochemical Potency | WDR5 | TR-FRET Peptide Binding | 4.48 nM | [1][2][3][4] |
| Cellular Potency | MV4;11 (AML) | CellTiter-Glo® (Proliferation) | 3.17 µM | [1][2][3] |
| Off-Target Liability | hERG Channel | Electrophysiology | 17 µM | [2][3][4] |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dose & Schedule | Route | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| 40 mg/kg, qd x 21 days | Oral (po) | 77% | Significant anti-tumor activity | [1] |
| 80 mg/kg, qd x 21 days | Oral (po) | 86% | Dose-dependent efficacy and good tolerability | [1] |
Ex vivo analysis of tumors from treated animals confirmed a reduction in H3K4 methylation, demonstrating on-target activity in vivo.[1][2][4]
Detailed Experimental Protocols
The preclinical evaluation of this compound involved a series of robust biochemical, cellular, and in vivo assays to establish its mechanism, potency, and efficacy.
Biochemical Target Engagement: TR-FRET Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) peptide binding assay was utilized to quantify the binding affinity of this compound to WDR5.[1]
-
Principle: This assay measures the disruption of the MLL1-WDR5 interaction by a test compound. A fluorescently labeled peptide derived from MLL1 (donor fluorophore) binds to a labeled WDR5 protein (acceptor fluorophore). In proximity, FRET occurs. This compound binding to WDR5 prevents the peptide interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant WDR5 protein and a fluorescently labeled MLL1-derived peptide are incubated in an assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
Following incubation, the TR-FRET signal is read on a compatible plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
-
Cellular Proliferation: CellTiter-Glo® Luminescent Assay
The effect of this compound on cancer cell viability was assessed using the CellTiter-Glo® (CTG) assay.[2][3][4]
-
Principle: The CTG assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells. A reagent containing luciferase and its substrate is added to the cells, and the resulting luminescence is proportional to the ATP concentration.
-
General Protocol:
-
MV4;11 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
After a brief incubation to stabilize the signal, luminescence is measured.
-
IC50 values are determined from the dose-response curve.
-
In Vivo Xenograft Studies
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the MV4-11 human AML cell line.[1][4]
-
Principle: This model assesses the efficacy of a therapeutic agent to inhibit tumor growth in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor volume is monitored during treatment.
-
General Protocol:
-
MV4-11 cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses (e.g., 40 and 80 mg/kg) daily for 21 days.[1]
-
Tumor volume and animal body weight are measured regularly throughout the study.
-
At the end of the study, tumors are harvested for ex vivo analysis (e.g., IHC for H3K4me) to confirm target engagement.[1]
-
Combination Therapy and Immuno-Oncology Potential
Beyond its single-agent activity, this compound has shown significant potential in combination with immunotherapy. In syngeneic colorectal (MC38) and lung carcinoma (3LL) tumor models, combining this compound with a PD-1 monoclonal antibody resulted in significantly enhanced tumor growth inhibition.[2][4] Mechanistic studies revealed that this synergy is associated with a notable increase in the infiltration of CD8+ cytotoxic T-lymphocytes (CTLs) into the tumor microenvironment.[2][4] This suggests that by modulating the epigenetic landscape of the tumor, this compound may also render cancer cells more susceptible to immune-mediated killing, providing a dual mechanism of action.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of the MLL1-WDR5 interaction. By disrupting a key protein-protein interface, it effectively abrogates the HMT activity of the MLL1 complex, demonstrating a clear mechanism of action supported by robust preclinical data. With significant single-agent efficacy in leukemia models and promising synergistic activity with checkpoint inhibitors in solid tumors, this compound represents a first-in-class clinical candidate poised for further investigation.[1][2][3][4] Its unique mechanism provides a valuable new strategy for targeting epigenetic dysregulation in cancer.
References
Preclinical Profile of HBI-2375 in Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for HBI-2375, a first-in-class, selective inhibitor of the MLL1-WDR5 interaction, in various leukemia models. The information presented herein is intended to inform researchers and drug development professionals on the mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate this compound.
Core Efficacy Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies, primarily utilizing the MV4-11 acute myeloid leukemia (AML) cell line. The quantitative data from these studies are summarized below.
In Vitro Activity
| Assay Type | Target/Cell Line | Endpoint | Value | Citation |
| Biochemical Assay | WDR5 | IC50 | 4.48 nM | |
| Cell Proliferation Assay | MV4-11 Leukemia Cells | IC50 | 3.17 µM |
In Vivo Antitumor Activity
| Animal Model | Treatment | Dosing Schedule | Endpoint | Result | Citation |
| MV4-11 AML Xenograft | This compound | 40 mpk, po, qd x 21 | Tumor Growth Inhibition | 77% | |
| MV4-11 AML Xenograft | This compound | 80 mpk, po, qd x 21 | Tumor Growth Inhibition | 86% |
Mechanism of Action: Targeting the MLL1-WDR5 Interaction
This compound exerts its anti-leukemic effect by disrupting the critical protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of MLL1 activity, often through chromosomal translocations, is a key driver in the development of certain leukemias. By inhibiting the MLL1-WDR5 interaction, this compound leads to a reduction in H3K4 methylation, thereby altering gene transcription and inhibiting cancer cell proliferation.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of MV4-11 leukemia cells.
Materials:
-
MV4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Maintain MV4-11 cells in exponential growth phase in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the MV4-11 cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration using a non-linear regression model.
In Vivo MV4-11 Xenograft Model
This protocol describes the establishment of a subcutaneous MV4-11 xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
MV4-11 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound compound
-
Vehicle control
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Harvest MV4-11 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (po) at the specified doses (e.g., 40 mpk and 80 mpk) daily (qd) for 21 consecutive days. The control group receives the vehicle on the same schedule.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
TR-FRET Biochemical Assay for MLL1-WDR5 Interaction
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory effect of this compound on the MLL1-WDR5 interaction.
Materials:
-
Recombinant purified WDR5 protein (e.g., GST-tagged)
-
Biotinylated peptide derived from MLL1 (containing the WDR5 binding motif)
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)
-
This compound compound
-
Assay buffer
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
In a 384-well plate, add the this compound dilutions or vehicle control.
-
Add the GST-WDR5 protein and the biotinylated MLL1 peptide to the wells.
-
Incubate to allow for protein-peptide interaction and inhibitor binding.
-
Add the Terbium-conjugated anti-GST antibody and the Streptavidin-d2.
-
-
Incubation: Incubate the plate at room temperature, protected from light, to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the IC50 value of this compound by plotting the TR-FRET ratio against the log of the inhibitor concentration.
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted therapeutic agent for leukemias characterized by MLL1 dysregulation. The compound exhibits potent and selective inhibition of the MLL1-WDR5 interaction, leading to significant anti-proliferative effects in vitro and robust tumor growth inhibition in in vivo AML models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other inhibitors of this critical oncogenic pathway.
HBI-2375: A First-in-Class MLL1-WDR5 Inhibitor as a Potential Therapeutic for Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a critical need for novel therapeutic strategies. Recent research has identified the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) as a key epigenetic dependency in various cancers, including those with a potential role in glioblastoma. HBI-2375 is a first-in-class, potent, and selective small molecule inhibitor of the MLL1-WDR5 interaction. Preclinical evidence suggests that this compound exhibits favorable pharmacokinetic properties, including the ability to accumulate in brain tissue, making it a promising candidate for the treatment of glioblastoma. This technical guide provides a comprehensive overview of the rationale, preclinical data, and potential mechanisms of action of this compound in the context of glioblastoma, intended to inform further research and development.
Introduction to Glioblastoma and the MLL1-WDR5 Target
Glioblastoma is characterized by its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. A subpopulation of glioblastoma cells, known as cancer stem cells (CSCs), are thought to drive tumor initiation, maintenance, and recurrence. These CSCs are critically dependent on various signaling pathways for their self-renewal and survival.
The MLL1-WDR5 interaction is a crucial component of the COMPASS (Complex of Proteins Associated with Set1) family of histone H3 lysine (B10760008) 4 (H3K4) methyltransferases. WDR5 acts as a scaffold protein, presenting the histone tail to the catalytic subunit, MLL1, thereby facilitating the trimethylation of H3K4 (H3K4me3). This epigenetic mark is associated with active gene transcription. In glioblastoma, WDR5 has been identified as a key regulator of CSCs, essential for their self-renewal and tumor-initiating capacity.[1][2][3][4] The inhibition of the MLL1-WDR5 interaction, therefore, presents a novel therapeutic strategy to target the epigenetic machinery that drives glioblastoma progression.
This compound: A Selective MLL1-WDR5 Inhibitor
This compound is a novel, first-in-class small molecule designed to selectively inhibit the interaction between MLL1 and WDR5.[5] This disruption is intended to abrogate the H3K4 methyltransferase activity of the MLL1 complex, leading to the downregulation of key oncogenic gene expression programs.
Quantitative Preclinical Data
While specific data for this compound in glioblastoma cell lines are not yet publicly available, the following table summarizes the existing quantitative data for this compound.[5]
| Parameter | Value | Cell Line/Assay | Species |
| Biochemical Potency | |||
| WDR5 IC50 | 4.48 nM | Biochemical Assay | - |
| Cellular Proliferation | |||
| MV4-11 IC50 | 3.17 µM | CTG Assay | Human |
| Pharmacology & Safety | |||
| hERG IC50 | 17 µM | - | - |
| Plasma Protein Binding | Moderate to High | - | Multiple |
| In vivo Efficacy | Significant dose-dependent anti-tumor activity | MV4-11 AML model | Mouse |
| Brain Tissue Accumulation | Greater accumulation in brain tissue | Tissue distribution studies | - |
Proposed Mechanism of Action in Glioblastoma
Based on the known role of WDR5 in glioblastoma, the mechanism of action for this compound is hypothesized to involve the disruption of key signaling pathways essential for glioblastoma stem cell (GSC) maintenance and tumor progression.
Signaling Pathways
WDR5 is implicated in the regulation of several oncogenic signaling pathways in glioblastoma.[1][6] By inhibiting the MLL1-WDR5 interaction, this compound is expected to modulate these pathways, leading to anti-tumor effects.
Figure 1: Proposed mechanism of this compound action on the MLL1-WDR5 interaction.
A study has also implicated a WDR5-Myc axis in promoting the progression of glioblastoma through the transcriptional activation of CARM1.[6]
Figure 2: The WDR5-Myc-CARM1 signaling pathway in glioblastoma.
Experimental Protocols for Preclinical Evaluation
The following are detailed methodologies for key experiments that would be essential for evaluating the efficacy of this compound in glioblastoma models. These protocols are based on established methods for studying WDR5 inhibitors in glioblastoma.[1]
In Vitro Assays
-
Cell Culture: Patient-derived glioblastoma stem-like cells (GSCs) should be cultured as neurospheres in serum-free neural stem cell medium supplemented with EGF and FGF. Adherent glioblastoma cell lines (e.g., U87MG, U251MG) can be maintained in DMEM with 10% FBS.
-
Cell Viability Assay: GSCs or adherent cells are seeded in 96-well plates and treated with a dose range of this compound for 72-96 hours. Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values are calculated using non-linear regression.
-
Neurosphere Formation Assay: Single-cell suspensions of GSCs are plated at a clonal density in a 96-well plate with varying concentrations of this compound. The number and size of neurospheres formed after 7-14 days are quantified to assess self-renewal capacity.
-
Western Blotting: Cells are treated with this compound for 24-48 hours. Protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against H3K4me3, total H3, and other relevant pathway proteins (e.g., c-Myc, CARM1, SOX2, OCT4).
-
Co-immunoprecipitation (Co-IP): To confirm target engagement, GSC lysates are incubated with an antibody against WDR5 or MLL1, followed by protein A/G beads. The immunoprecipitated complexes are then analyzed by Western blotting for the presence of the interacting partner.
In Vivo Models
-
Orthotopic Xenograft Model: Patient-derived GSCs expressing luciferase are stereotactically implanted into the striatum of immunocompromised mice. Tumor growth is monitored by bioluminescence imaging. Once tumors are established, mice are treated with this compound via oral gavage. Tumor growth inhibition and overall survival are the primary endpoints.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Following administration of this compound to tumor-bearing mice, brain and tumor tissue are collected at various time points. Drug concentration is measured by LC-MS/MS to determine brain penetrance. Tumor tissue is analyzed by Western blotting or immunohistochemistry for H3K4me3 levels to assess target modulation.
Figure 3: A representative experimental workflow for the preclinical evaluation of this compound.
Future Directions and Conclusion
This compound represents a promising, novel therapeutic agent for the treatment of glioblastoma by targeting the fundamental epigenetic mechanism of MLL1-WDR5 interaction. The preclinical data, although not yet specific to glioblastoma, are encouraging, particularly the evidence of brain tissue accumulation. Future research should focus on:
-
In-depth preclinical evaluation of this compound in a panel of patient-derived glioblastoma models to determine its efficacy and identify potential biomarkers of response.
-
Investigation of combination therapies, for instance, with standard-of-care temozolomide (B1682018) and radiation, or with other targeted agents.
-
Elucidation of the precise downstream transcriptional consequences of this compound treatment in glioblastoma cells.
References
- 1. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WDR5-Myc axis promotes the progression of glioblastoma and neuroblastoma by transcriptional activating CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
HBI-2375: An In-Depth Technical Guide to its Epigenetic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a first-in-class, orally active, and brain-penetrant small molecule inhibitor targeting the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is a critical component of the MLL1 complex's histone methyltransferase (HMT) activity, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2][3][4] Dysregulation of MLL1 activity is a key driver in various cancers, including acute myeloid leukemia (AML) and solid tumors.[3][4] this compound disrupts the MLL1-WDR5 interaction, leading to a reduction in H3K4 methylation and subsequent downstream effects on gene expression and cancer cell proliferation. This technical guide provides a comprehensive overview of the epigenetic effects of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction
The MLL1 complex is a key epigenetic writer, and its catalytic activity is dependent on the interaction between the MLL1 protein and WDR5. WDR5 acts as a scaffold, presenting the histone H3 tail to the MLL1 catalytic domain for methylation. This compound competitively binds to the 'WIN site' of WDR5, a highly druggable pocket, thereby preventing its interaction with MLL1.[5] This disruption of the MLL1-WDR5 complex inhibits the trimethylation of H3K4 (H3K4me3), a histone mark associated with active gene transcription.[4]
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical studies. The following tables summarize the key quantitative findings.
In Vitro Potency
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Biochemical Assay | WDR5 | IC50 | 4.48 nM | [3][4][6][7] |
| Cell Proliferation Assay (CTG) | MV4-11 (AML) | IC50 | 3.17 µM | [3][4][6] |
| hERG Assay | hERG Channel | IC50 | 17 µM | [3][6][7] |
In Vivo Efficacy in MV4-11 AML Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Reference |
| This compound | 40 mg/kg, p.o., q.d. x 21 days | 77% | [4] |
| This compound | 80 mg/kg, p.o., q.d. x 21 days | 86% | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and have been adapted to reflect the likely methods used in the cited studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5 Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the MLL1-WDR5 interaction.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MLL1 peptide (e.g., Biotin-ARAEVHLRKS-NH2)
-
Europium-labeled streptavidin (Donor)
-
APC-labeled anti-His6 antibody (Acceptor, assuming His-tagged WDR5)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound (serial dilutions)
-
384-well, low-volume, black microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a master mix containing WDR5 protein and the biotinylated MLL1 peptide in Assay Buffer.
-
Add 4 µL of the WDR5/MLL1 peptide mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-His6 antibody in Assay Buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the log of the inhibitor concentration to determine the IC50 value.
MV4-11 Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of the MV4-11 acute myeloid leukemia cell line.
Materials:
-
MV4-11 cells (ATCC® CRL-9591™)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (serial dilutions)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Culture MV4-11 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 5,000 cells in 90 µL of culture medium per well in a 96-well plate.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the inhibitor concentration to determine the IC50 value.
In Vivo MV4-11 Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
MV4-11 cells
-
Matrigel®
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest MV4-11 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 and 80 mg/kg) or vehicle control orally, once daily, for 21 days.
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis.
Ex Vivo Analysis of H3K4 Methylation by Western Blot
This analysis is performed on tumors harvested from the in vivo xenograft study to confirm the on-target epigenetic effect of this compound.
Materials:
-
Excised tumors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize the tumor tissue in RIPA buffer to extract proteins.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal to determine the relative change in methylation.
Conclusion
This compound is a promising epigenetic modulator with a well-defined mechanism of action targeting the MLL1-WDR5 interaction. Preclinical data demonstrate its potent in vitro activity and significant in vivo efficacy in AML models. The observed reduction in H3K4 methylation in treated tumors confirms its on-target epigenetic effect. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the epigenetic and anti-cancer properties of this compound and similar MLL1-WDR5 inhibitors. Further studies are warranted to explore its full therapeutic potential in various malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
HBI-2375: A Technical Guide on its Penetration of the Blood-Brain Barrier and Therapeutic Potential in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
HBI-2375, also known as 9-ING-41 and elraglusib, is a novel small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) that has demonstrated significant promise in preclinical and clinical settings, particularly for the treatment of aggressive brain cancers such as glioblastoma (GBM). A key attribute of this compound is its ability to effectively cross the blood-brain barrier (BBB), a critical challenge in the development of neuro-oncology therapeutics. This technical guide provides a comprehensive overview of the preclinical data supporting the BBB penetration of this compound, details the experimental methodologies employed in these studies, and elucidates its mechanism of action within the central nervous system (CNS).
Introduction
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While essential for protecting the brain from toxins and pathogens, the BBB also poses a major obstacle to the delivery of therapeutic agents for CNS diseases. This compound, a lipophilic and neuron-non-toxic compound, was initially investigated for bipolar disorder, a history that has contributed to its favorable pharmacokinetic profile for CNS penetration.[1] Its potent and selective inhibition of GSK-3β, a kinase implicated in tumor cell survival and chemoresistance, makes it a compelling candidate for difficult-to-treat brain malignancies.[2][3]
Quantitative Analysis of Blood-Brain Barrier Penetration
Preclinical pharmacokinetic studies have provided robust quantitative evidence of this compound's ability to cross the blood-brain barrier and achieve therapeutic concentrations within the brain.
| Parameter | Value | Species | Dosage | Administration | Time Point | Reference |
| Brain Concentration | 44 ± 5 µM | Mouse | 20 mg/kg | Intravenous | 30 minutes | [4] |
| Plasma Concentration | ~7 µM | Mouse | 20 mg/kg | Intravenous | 30 minutes | [5] |
| Brain-to-Plasma Ratio | >6 | Mouse | 20 mg/kg | Intravenous | 30 minutes | [4] |
These data clearly indicate a high degree of uptake of this compound into the mouse brain, with concentrations reaching levels sufficient to inhibit GSK-3β activity, as the in vitro GI50 against several GBM cell lines is less than 5 µM.[4]
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of this compound.
Pharmacokinetic Analysis in Mice
Objective: To determine the concentration of this compound in plasma and brain tissue following intravenous administration.
Animal Model: The specific strain of mice used in the cited study is not detailed in the available literature.
Drug Administration: this compound was administered as a single 20 mg/kg dose via intravenous injection.[4]
Sample Collection: At 30 minutes post-administration, blood and brain tissue samples were collected.[4]
Bioanalytical Method: While the specific parameters are not publicly available, the analysis of this compound concentrations in plasma and brain samples was performed by MicroConstants (San Diego, CA), presumably using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Intracranial Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound, alone and in combination with chemotherapy, against chemoresistant glioblastoma.
Animal Model: Patient-derived xenograft (PDX) models of human glioblastoma (GBM6 and GBM12) were utilized. These models were transfected with reporter constructs to enable bioluminescence imaging.
Tumor Implantation: Human GBM PDX tumor pieces were intracranially engrafted into nude mice.
Treatment Regimen: Mice were treated twice a week with either a vehicle control (DMSO), CCNU (lomustine), this compound (9-ING-41), or a combination of CCNU and this compound.[4] Dosages were 2 mg/kg for CCNU and 70 mg/kg for 9-ING-41 in the GBM6 model, and 5 mg/kg for CCNU and 70 mg/kg for 9-ING-41 in the GBM12 model.[4]
Efficacy Assessment: Tumor growth was monitored by bioluminescence imaging. Overall survival was a primary endpoint. Immunohistochemical staining, apoptosis assays, and immunoblotting were used to assess the expression of GSK-3β and the effects of the treatment on the tumors.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the inhibition of GSK-3β, a serine/threonine kinase that is a key regulator of multiple signaling pathways involved in cell survival, proliferation, and apoptosis. In many cancers, including glioblastoma, GSK-3β is overexpressed and contributes to chemoresistance.[2][3]
GSK-3β Signaling in Cancer
The inhibition of GSK-3β by this compound leads to the downregulation of pro-survival pathways, most notably the NF-κB pathway.[2][3] This results in decreased expression of NF-κB target genes that promote tumor growth and inhibit apoptosis, such as cyclin D1, Bcl-2, and XIAP.[3] Furthermore, GSK-3β inhibition can restore p53-mediated apoptosis.[2]
Experimental Workflow for In Vivo Glioblastoma Studies
The successful execution of preclinical glioblastoma studies is critical for evaluating the therapeutic potential of BBB-penetrating agents like this compound.
Conclusion
This compound has demonstrated a remarkable ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in the brain. This, coupled with its potent inhibition of the pro-survival kinase GSK-3β, positions it as a highly promising agent for the treatment of glioblastoma and other CNS malignancies. The preclinical data provide a strong rationale for its continued investigation in clinical trials. Further research into the detailed pharmacokinetic and pharmacodynamic properties of this compound in the CNS will be crucial for optimizing its clinical application and realizing its full therapeutic potential for patients with brain cancer.
References
- 1. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 2. Glycogen Synthase Kinase-3 (GSK3) in Psychiatric Diseases and Therapeutic Interventions | Bentham Science [eurekaselect.com]
- 3. Glycogen Synthase Kinase-3 (GSK3) in Psychiatric Diseases and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HBI-2375: An In Vitro Efficacy and Mechanism of Action Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
HBI-2375 is a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction. This interaction is a critical component of the MLL1 (mixed lineage leukemia 1) complex, a histone methyltransferase (HMT) responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of the MLL1 complex is implicated in various cancers, including acute leukemias. This compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation and subsequent downstream effects on gene expression and cancer cell proliferation. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Mechanism of Action
This compound functions by competitively binding to WDR5, a core component of the MLL1 complex, thereby preventing its interaction with MLL1. This disruption of the MLL1-WDR5 interface is essential for the catalytic activity of the MLL1 histone methyltransferase. The subsequent reduction in H3K4 methylation at the promoter regions of target genes, such as Hox genes, leads to their transcriptional repression, inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | Parameter | Value | Reference |
| TR-FRET Peptide Binding Assay | WDR5 | IC50 | 4.48 nM | [1][2][3][4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MV4-11 (MLL-rearranged AML) | CellTiter-Glo® | IC50 | 3.17 µM | [1][3][4][5] |
| MV4-11 (MLL-rearranged AML) | CellTiter-Glo® | GI50 | > 3 µM | [6] |
Signaling Pathway Diagram
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and decreased cancer cell proliferation.
Experimental Protocols
WDR5-MLL1 Interaction Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibitory effect of this compound on the WDR5-MLL1 protein-protein interaction.
Workflow Diagram:
Caption: Workflow for the this compound TR-FRET based WDR5-MLL1 interaction assay.
Materials:
-
Recombinant human His-tagged WDR5 protein
-
Biotinylated peptide derived from the MLL1 WDR5-interaction motif (WIN motif)
-
Terbium-cryptate labeled anti-His-tag antibody (FRET donor)
-
XL665-conjugated Streptavidin (FRET acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume, non-binding black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the biotinylated MLL1 peptide solution (e.g., final concentration of 10 nM).
-
-
Detection Mix Preparation: Prepare a detection mix containing the Terbium-cryptate labeled anti-His-tag antibody and XL665-conjugated Streptavidin in Assay Buffer.
-
Reagent Addition:
-
Add 4 µL of the His-tagged WDR5 protein solution (e.g., final concentration of 5 nM).
-
Add 10 µL of the detection mix.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (XL665).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data to the vehicle (DMSO) and no-protein controls.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the proliferation of the MV4-11 acute myeloid leukemia cell line.
Workflow Diagram:
Caption: Workflow for the this compound CellTiter-Glo® cell viability assay.
Materials:
-
MV4-11 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Compound Addition: Add 10 µL of this compound dilutions (prepared in culture medium from a DMSO stock) to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In-Cell Histone H3K4 Methylation Assay
This protocol provides a general framework for measuring the effect of this compound on global H3K4 methylation levels in MV4-11 cells using an ELISA-based method.
Workflow Diagram:
Caption: Workflow for the in-cell H3K4 methylation ELISA assay.
Materials:
-
MV4-11 cells
-
This compound
-
Histone extraction kit or buffers
-
ELISA plate
-
Primary antibody specific for methylated H3K4 (e.g., anti-H3K4me3)
-
HRP-conjugated secondary antibody
-
ELISA substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Treatment: Treat MV4-11 cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and extract histones using a commercial kit or a standard acid extraction protocol. Quantify the protein concentration of the histone extracts.
-
ELISA Plate Coating: Coat the wells of an ELISA plate with equal amounts of the extracted histones overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the wells with the primary antibody against the specific H3K4 methylation mark of interest (e.g., H3K4me3) for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the ELISA substrate. Allow the color to develop and then stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance readings to the total histone H3 content (determined by a parallel ELISA with an anti-total H3 antibody). Compare the levels of H3K4 methylation in this compound-treated cells to the vehicle-treated control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always refer to the manufacturer's instructions for commercial kits and reagents.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OUH - Protocols [ous-research.no]
Application Notes and Protocols for HBI-2375 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is implicated in the development of various cancers, including acute myeloid leukemia (AML) and potentially solid tumors.[1][2] this compound disrupts the MLL1-WDR5 interaction, leading to a reduction in H3K4 methylation and subsequent anti-tumor effects.[1] These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of the MLL1 complex. The binding of WDR5 to MLL1 is a prerequisite for its HMT activity. This compound competitively binds to WDR5, preventing its interaction with MLL1. This disruption of the MLL1-WDR5 complex inhibits the trimethylation of H3K4, a key epigenetic mark associated with active gene transcription. The downstream effect is the suppression of oncogenic gene expression, leading to cell proliferation inhibition and tumor growth suppression.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent inhibition of WDR5 and cellular proliferation in AML cell lines.
| Assay Type | Target/Cell Line | IC50 |
| Biochemical Assay | WDR5 | 4.48 nM[1] |
| Cellular Proliferation (CTG Assay) | MV4-11 (AML) | 3.17 µM (average)[1] |
In Vivo Efficacy in MV4-11 Xenograft Model
This compound has shown significant, dose-dependent anti-tumor activity in a subcutaneous xenograft model using the human AML cell line, MV4-11.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 40 | po, qd x 21 days | 77% | [3] |
| This compound | 80 | po, qd x 21 days | 86% | [3] |
po: oral administration; qd: once daily
Note on Solid Tumor Models: While this compound is being investigated for its potential in solid tumors, currently, there is no publicly available quantitative data from solid tumor xenograft models. However, studies in syngeneic mouse models have shown that this compound in combination with a PD-1 monoclonal antibody significantly inhibited tumor growth in both the MC38 colorectal and 3LL lung carcinoma models. This suggests a potential immunomodulatory role for this compound that could be explored further.[1]
Experimental Protocols
Protocol 1: Subcutaneous MV4-11 Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model of acute myeloid leukemia using the MV4-11 cell line to evaluate the efficacy of this compound.
Materials:
-
MV4-11 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Experimental Workflow:
References
Application Note: HBI-2375 TR-FRET Peptide Binding Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) peptide binding assay to characterize the inhibitor HBI-2375. This compound is a selective small molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain cancers, particularly acute leukemias with MLL1 gene rearrangements.[1][2][3] The TR-FRET assay offers a robust, high-throughput method to quantify the binding affinity of inhibitors like this compound by measuring the disruption of the MLL1-WDR5 interaction.[4][5]
Introduction to this compound and the MLL1-WDR5 Target
The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, and its enzymatic activity is critical for regulating gene expression.[3] The interaction between the MLL1 protein and WDR5 is essential for the stability and catalytic function of the MLL1 complex.[3] In MLL-rearranged leukemias, MLL fusion proteins aberrantly drive the expression of target genes like HOXA9 and MEIS1, contributing to leukemogenesis.[6][7] this compound acts by binding to WDR5 and inhibiting its interaction with MLL1, thereby suppressing the oncogenic activity of MLL fusion proteins.[1][2]
This compound Mechanism of Action
The diagram below illustrates the role of the MLL1-WDR5 interaction in the context of gene regulation and how inhibitors like this compound intervene.
Principle of the TR-FRET Binding Assay
Time-Resolved FRET (TR-FRET) combines the principles of FRET with time-resolved fluorescence detection, significantly improving the signal-to-noise ratio by minimizing background fluorescence.[4][8] The assay relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[9][10]
In this competitive binding assay:
-
A recombinant WDR5 protein (e.g., His-tagged) is bound by an antibody conjugated to a lanthanide donor (e.g., Terbium cryptate).
-
A synthetic peptide derived from MLL (e.g., biotinylated) is bound by streptavidin conjugated to an acceptor (e.g., d2 or XL665).
-
When WDR5 and the MLL peptide interact, the donor and acceptor are brought close together, resulting in a high TR-FRET signal.
-
The addition of this compound, an unlabeled competitor, disrupts the WDR5-MLL peptide interaction. This separation of donor and acceptor leads to a decrease in the TR-FRET signal, which is proportional to the inhibitor's binding affinity.
This compound Activity Data
The following table summarizes the reported in vitro biochemical and cellular potency of this compound.
| Assay Type | Target / Cell Line | Parameter | Value | Reference |
| TR-FRET Peptide Binding | WDR5 | IC₅₀ | 4.48 nM | [1][2] |
| Cell Proliferation | MV4;11 (MLL-rearranged leukemia) | IC₅₀ | 3.17 µM | [1][2] |
Experimental Protocol
This protocol provides a representative methodology for determining the IC₅₀ of this compound. Concentrations and volumes should be optimized based on specific reagents and instrumentation.
Materials and Reagents
-
Protein: Recombinant His-tagged human WDR5
-
Peptide: Biotinylated human MLL-derived peptide (e.g., MLL4-15)
-
Inhibitor: this compound
-
Donor: Terbium (Tb) cryptate-labeled anti-6xHis antibody
-
Acceptor: Streptavidin-d2 or Streptavidin-XL665
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Plates: Low-volume, 384-well white microplates
-
Instrumentation: TR-FRET compatible microplate reader
Experimental Workflow
The workflow involves preparing reagents, dispensing the inhibitor, adding the binding partners, incubating, and reading the plate.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a serial 1:3 dilution series of this compound in DMSO. For a 10-point curve, start with a high concentration (e.g., 100 µM).
-
Transfer a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include DMSO-only wells for no-inhibitor (high signal) controls.
-
-
Reagent Preparation:
-
Prepare working solutions of all reagents in cold assay buffer at 2x the final desired concentration.
-
Example final concentrations: 10 nM His-WDR5, 20 nM Biotin-MLL peptide, 1 nM Anti-His-Tb³⁺, 20 nM Streptavidin-d2. These should be empirically determined.
-
-
Reagent Addition:
-
Prepare a master mix of His-WDR5 and Anti-His-Tb³⁺ donor.
-
Using a multi-channel pipette or automated dispenser, add 10 µL of this mix to each well containing the compound.
-
Prepare a master mix of Biotin-MLL peptide and Streptavidin-d2 acceptor.
-
Add 10 µL of this second mix to all wells for a final volume of 20 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 60 to 120 minutes, protected from light.
-
-
Detection:
-
Read the plate using a TR-FRET compatible reader with settings similar to the following:
-
Excitation Wavelength: 320 nm or 340 nm
-
Emission Wavelength 1 (Donor/FRET Reference): 620 nm
-
Emission Wavelength 2 (Acceptor/FRET Signal): 665 nm
-
Time Delay: 60 µs
-
Integration Time: 400 µs
-
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio using the formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize Data: Normalize the data to percent inhibition using the high signal (DMSO only) and low signal (no WDR5 or no peptide) controls:
-
% Inhibition = 100 * (1 - [(Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.
-
Summary
This TR-FRET assay provides a sensitive and reliable method for quantifying the inhibitory potency of this compound against the MLL1-WDR5 protein-protein interaction. The homogeneous, no-wash format makes it highly amenable to high-throughput screening and detailed mechanistic studies, facilitating the discovery and characterization of novel cancer therapeutics targeting this critical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dcreport.org [dcreport.org]
- 5. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
- 9. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for HBI-2375 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a first-in-class, selective small molecule inhibitor of the MLL1-WDR5 interaction.[1][2][3][4] The interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) is crucial for the histone methyltransferase (HMT) activity of MLL1, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of MLL1 activity is implicated in the development of various cancers, including leukemias and solid tumors.[1][2][3] this compound disrupts the MLL1-WDR5 complex, thereby inhibiting H3K4 methylation and subsequent downstream gene expression, leading to anti-tumor effects.[1][2]
These application notes provide detailed protocols for cell culture conditions and key experimental assays for evaluating the efficacy of this compound in cancer cell lines.
Mechanism of Action: MLL1-WDR5 Inhibition
This compound targets the protein-protein interaction between MLL1 and WDR5. This interaction is essential for the proper function of the MLL1 complex, which acts as a histone methyltransferase. By binding to WDR5, this compound prevents its association with MLL1, leading to a reduction in H3K4 methylation. This epigenetic modification is critical for the transcriptional activation of genes involved in cell proliferation and survival. The inhibition of this pathway ultimately results in decreased cancer cell proliferation and tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | WDR5 | 4.48 nM | [1][2][3][4] |
| Cell Proliferation (CTG Assay) | MV4-11 (AML) | 3.17 µM (average) | [1][2][4] |
| hERG | - | 17 µM | [1][4] |
Table 2: Efficacy of this compound in Preclinical Models
| Cell Line | Model Type | Treatment | Outcome | Reference |
| MV4-11 | AML Xenograft | 40 mg/kg, PO, qd x 21 | 77% tumor growth inhibition | [2] |
| MV4-11 | AML Xenograft | 80 mg/kg, PO, qd x 21 | 86% tumor growth inhibition | [2] |
| MC38 | Colorectal Syngeneic | Combination with PD-1 mAb | Significant tumor growth inhibition | [1][3][4] |
| 3LL | Lung Carcinoma Syngeneic | Combination with PD-1 mAb | Significant tumor growth inhibition | [1][3][4] |
Experimental Protocols
The following are detailed protocols for experiments commonly performed to evaluate the effects of this compound.
Cell Culture
Recommended Cell Lines:
-
MV4-11: Human acute myeloid leukemia (AML) cell line with an MLL rearrangement.
-
MC38: Mouse colorectal adenocarcinoma cell line.
-
3LL (Lewis Lung Carcinoma): Mouse lung carcinoma cell line.
General Cell Culture Conditions:
| Parameter | Recommendation |
| Temperature | 37°C |
| CO2 | 5% |
| Media (MV4-11) | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin |
| Media (MC38, 3LL) | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| Subculture | Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. |
Protocol for Thawing and Culturing Cryopreserved Cells:
-
Thaw the vial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
Cell Proliferation Assay (CTG Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (dissolved in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot for H3K4 Methylation
Materials:
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Anti-H3K4me3, Anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
Application Notes and Protocols for HBI-2375 in Combination with PD-1 mAb Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is involved in the transcriptional regulation of key genes implicated in both leukemia and solid tumors.[1][2] Preclinical studies have demonstrated that this compound possesses potent anti-tumor activity as a monotherapy.[3][4]
Recent findings have highlighted a novel role for this compound in modulating the tumor microenvironment, leading to a significant synergistic anti-tumor effect when combined with anti-PD-1 monoclonal antibody (mAb) therapy. This combination has been shown to enhance the infiltration of cytotoxic CD8+ T lymphocytes (CTLs) into the tumor, suggesting an immune-mediated mechanism of action.[1][2] Gene expression analyses have further corroborated these findings, revealing an upregulation of genes involved in promoting immune system activity in tumors treated with the combination therapy.[1]
These application notes provide a comprehensive overview of the preclinical data supporting the combination of this compound and PD-1 mAb therapy, along with detailed protocols for in vivo studies and subsequent immunological analysis.
Data Presentation
In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Result (IC50) |
| Biochemical Assay | WDR5 Inhibition | 4.48 nM[1][3] |
| Cellular Proliferation Assay | MV4-11 Leukemia Cells | 3.17 µM[1][3] |
In Vivo Monotherapy Efficacy of this compound in MV4-11 AML Xenograft Model
| Dose | Administration | Schedule | Tumor Growth Inhibition |
| 40 mg/kg | Oral (p.o.) | Once daily for 21 days | 77%[3][4] |
| 80 mg/kg | Oral (p.o.) | Once daily for 21 days | 86%[3][4] |
In Vivo Combination Efficacy of this compound and anti-PD-1 mAb
| Tumor Model | Treatment Group | Key Findings |
| MC38 Colorectal Carcinoma (Syngeneic) | This compound + anti-PD-1 mAb | Significant inhibition of tumor growth compared to either monotherapy.[1] |
| 3LL Lung Carcinoma (Syngeneic) | This compound + anti-PD-1 mAb | Significant inhibition of tumor growth compared to either monotherapy.[1] |
| MC38 & 3LL | This compound + anti-PD-1 mAb | Significant increase in the infiltration of CD8+ cytotoxic T lymphocytes (CTLs) into the tumor.[1] |
| MC38 & 3LL | This compound + anti-PD-1 mAb | Upregulation of genes involved in promoting immune system activity.[1] |
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action
References
Application Notes and Protocols: HBI-2375 for MV4-11 AML Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a potent and selective small molecule inhibitor of the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is crucial for the histone methyltransferase activity of MLL1, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4me). Dysregulation of MLL1 activity, particularly through chromosomal translocations such as t(4;11) found in the MV4-11 acute myeloid leukemia (AML) cell line, is a key driver of leukemogenesis. By disrupting the MLL1-WDR5 complex, this compound effectively reduces H3K4 methylation, leading to the suppression of leukemic gene expression and inhibition of cancer cell proliferation.[1][2][3][4][5] These application notes provide detailed protocols for studying the effects of this compound on the MV4-11 AML cell line.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound against its direct target and the MV4-11 cell line.
| Parameter | Value | Assay | Reference |
| WDR5 Binding IC50 | 4.48 nM | TR-FRET Peptide Binding Assay | [1][2][3][4][5][6] |
| MV4-11 Cell Proliferation IC50 | 3.17 µM | CellTiter-Glo (CTG) Assay | [1][2][3][5][6] |
| In Vivo Model | Dosage | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 Xenograft | 40 mg/kg | Oral (p.o.), once daily (qd) for 21 days | 77% | [1][5] |
| MV4-11 Xenograft | 80 mg/kg | Oral (p.o.), once daily (qd) for 21 days | 86% | [1][5] |
Signaling Pathway
This compound acts by disrupting a critical protein-protein interaction in the MLL1 complex, which is essential for its oncogenic activity in specific leukemia subtypes.
Caption: this compound mechanism of action in AML cells.
Experimental Protocols
Cell Culture
The MV4-11 cell line is a human B-myelomonocytic leukemia cell line with a t(4;11)(q21;q23) chromosomal translocation.
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound on MV4-11 cell proliferation.
Caption: Workflow for the CellTiter-Glo® viability assay.
Materials:
-
MV4-11 cells
-
Growth medium
-
This compound stock solution (e.g., in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Harvest MV4-11 cells in the exponential growth phase and perform a cell count.
-
Dilute the cells in fresh growth medium to the desired seeding density (e.g., 2 x 10^5 cells/mL).
-
Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate (resulting in 1 x 10^4 cells/well).
-
Prepare serial dilutions of this compound in growth medium. Add 50 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[7][8]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in MV4-11 cells following treatment with this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodology for Assessing HBI-2375 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a potent and selective small molecule inhibitor of the MLL1-WDR5 interaction, a critical component of the histone methyltransferase (HMT) complex responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][2][3][4] Dysregulation of this pathway is a key driver in various malignancies, including acute myeloid leukemia (AML) and certain solid tumors.[1][2] By disrupting the MLL1-WDR5 interaction, this compound effectively reduces H3K4 methylation, leading to the suppression of oncogenic gene transcription and subsequent anti-tumor activity.[1][2][3][4] Furthermore, in solid tumors, this compound has demonstrated the ability to enhance anti-tumor immunity, particularly when used in combination with checkpoint inhibitors.[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of this compound in relevant preclinical cancer models. The methodologies described herein cover xenograft and syngeneic tumor models, pharmacodynamic biomarker analysis, and combination therapy studies.
Mechanism of Action: MLL1-WDR5 Inhibition
This compound targets the protein-protein interaction between WDR5 and the MLL1 core complex. This interaction is essential for the catalytic activity of MLL1, which mediates the methylation of H3K4. The subsequent signaling cascade is depicted below.
Caption: this compound inhibits the MLL1-WDR5 complex, reducing H3K4 methylation and oncogenic transcription.
Preclinical In Vivo Efficacy Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound's anti-tumor activity.
Table 1: this compound Monotherapy Efficacy in MV4-11 AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 40 | p.o., q.d. x 21 days | 77 | [3][4] |
| This compound | 80 | p.o., q.d. x 21 days | 86 | [3][4] |
Table 2: this compound Combination Efficacy in Syngeneic Solid Tumor Models
| Tumor Model | Combination Therapy | Key Finding | Reference |
| MC38 (Colorectal) | This compound + anti-PD-1 mAb | Significant inhibition of tumor growth | [1][2] |
| 3LL (Lung Carcinoma) | This compound + anti-PD-1 mAb | Significant inhibition of tumor growth | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vivo efficacy of this compound.
Protocol 1: MV4-11 Acute Myeloid Leukemia (AML) Xenograft Model
This model is suitable for evaluating the direct anti-leukemic activity of this compound.
1. Cell Culture and Preparation:
-
Culture human MV4-11 AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Maintain cells in an exponential growth phase.[5]
-
On the day of implantation, harvest cells, wash with sterile PBS, and determine cell viability using trypan blue exclusion. Viability should be >95%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^8 cells/mL. Keep on ice.[6]
2. Animal Husbandry and Tumor Implantation:
-
Use female immunodeficient mice (e.g., NOD/SCID or SCID), 6-8 weeks old.[6]
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.[6]
3. Tumor Growth Monitoring and Treatment:
-
Monitor mice for tumor formation. Once tumors are palpable, measure tumor volume twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Randomize mice into treatment groups when the mean tumor volume reaches 100-150 mm³.[6]
-
Prepare this compound in an appropriate vehicle for oral administration (p.o.).
-
Administer this compound or vehicle control daily (q.d.) via oral gavage for 21 days.
-
Record body weights three times a week as a measure of toxicity.
4. Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle.[6][7]
-
At the endpoint, euthanize mice and excise tumors. Record final tumor weights and volumes.
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Collect tumor tissue for pharmacodynamic analysis (see Protocol 3).
Protocol 2: Syngeneic Tumor Models for Combination Immunotherapy
These models, utilizing mice with a competent immune system, are essential for evaluating the immunomodulatory effects of this compound in combination with checkpoint inhibitors.
1. Cell Culture and Preparation:
-
Culture MC38 (murine colon adenocarcinoma) or 3LL (murine Lewis lung carcinoma) cells in appropriate media (e.g., DMEM with 10% FBS).
-
Prepare cell suspensions for injection as described in Protocol 1, step 1. A typical injection dose is 1 x 10^6 cells in 100 µL.[7]
2. Animal Husbandry and Tumor Implantation:
-
Use female C57BL/6 mice, 6-8 weeks old.[8]
-
Implant tumor cells subcutaneously into the flank as described in Protocol 1, step 2.
3. Treatment Regimen:
-
Once tumors reach a suitable size (e.g., 50-100 mm³), randomize mice into four treatment groups:
-
Vehicle Control
-
This compound alone
-
Anti-PD-1 mAb alone
-
This compound + anti-PD-1 mAb
-
-
Administer this compound orally according to the desired schedule.
-
Administer anti-PD-1 mAb via intraperitoneal (i.p.) injection, typically twice a week.
4. Endpoint and Data Analysis:
-
Monitor tumor growth and body weight as described in Protocol 1.
-
At the study endpoint, collect tumors and spleens.
-
Analyze tumor growth inhibition for each treatment group relative to the vehicle control.
-
Process a portion of the tumor for immune cell profiling by flow cytometry or immunohistochemistry (see Protocol 4).
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis - H3K4 Methylation
This protocol is to confirm the mechanism of action of this compound by measuring the target epigenetic modification in tumor tissue.
1. Sample Collection:
-
At the end of the in vivo efficacy study (e.g., Protocol 1), collect tumor tissues from a subset of mice from each treatment group at various time points after the final dose.
-
Snap-freeze tumor samples in liquid nitrogen and store at -80°C.
2. Histone Extraction and Western Blotting:
-
Extract histones from the frozen tumor tissue using a commercial histone extraction kit or a standard acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for di- and tri-methylated H3K4 (H3K4me2/3) and an antibody for total Histone H3 (as a loading control).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensity using densitometry and normalize the methylated H3K4 signal to the total H3 signal.
3. Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval using a citrate-based buffer.
-
Follow a standard IHC protocol using an antibody specific for methylated H3K4.
-
Visualize with a suitable detection system (e.g., DAB) and counterstain with hematoxylin.[9]
-
Analyze the staining intensity and percentage of positive cells.
Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for assessing the immunomodulatory effects of this compound in syngeneic models.
1. Sample Preparation:
-
At the end of the study (Protocol 2), excise tumors.
-
Mechanically dissociate the tumors and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[10]
-
Filter the cell suspension through a 70 µm cell strainer.[10]
2. Immunohistochemistry (IHC) for CD8+ T cells:
-
Process formalin-fixed, paraffin-embedded tumor sections as described in Protocol 3, step 3.
-
Use a primary antibody specific for mouse CD8a.[9]
-
Following visualization, quantify the number of CD8+ T cells per unit area in different tumor regions (e.g., tumor core, invasive margin).[9]
3. Flow Cytometry:
-
Stain the single-cell suspension from tumors with a panel of fluorescently-labeled antibodies to identify immune cell populations. A typical panel for T cells would include antibodies against CD45, CD3, CD4, and CD8.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.
Experimental and Analytical Workflow
The overall process for evaluating this compound in vivo can be visualized as follows:
Caption: Workflow for in vivo assessment of this compound efficacy from model selection to data analysis.
References
- 1. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Growth Inhibition Assay [bio-protocol.org]
- 3. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Utility of CD8 Score by Automated Quantitative Image Analysis in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
Application Notes and Protocols for HBI-2375 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4me). Dysregulation of MLL1 activity is implicated in the progression of various cancers, including solid tumors, by affecting gene transcription and suppressing tumor immunity.[1][3] this compound has demonstrated preclinical anti-tumor activity in several cancer models and has shown a favorable safety profile in Good Laboratory Practice (GLP) toxicology studies.[1][2] Of particular interest is the significant, dose-dependent inhibition of tumor growth observed when this compound is used in combination with a PD-1 monoclonal antibody in the MC38 colorectal tumor model.[1][2] This effect is associated with an increase in the infiltration of CD8+ cytotoxic T-lymphocytes (CTLs) into the tumor, suggesting an immune-driven mechanism of action.[1][2]
These application notes provide detailed protocols for utilizing this compound in the MC38 murine colorectal cancer cell line, a widely used model for immuno-oncology research due to its high mutational burden and sensitivity to immune checkpoint blockade.[4] The following sections include key quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows.
Data Presentation
In Vitro and Biochemical Activity of this compound
| Parameter | Value | Cell Line/Assay | Source |
| WDR5 Inhibition (IC50) | 4.48 nM | Biochemical TR-FRET Assay | [1][3] |
| MV4-11 Cellular Proliferation (IC50) | 3.17 µM | CTG Assay | [1][3] |
| hERG Inhibition (IC50) | 17 µM | N/A | [1][2] |
Illustrative In Vivo Antitumor Activity of this compound in Combination with anti-PD-1 in MC38 Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration |
| Vehicle Control | 0% | Baseline |
| This compound (40 mg/kg, p.o., qd) | 35% | Moderate Increase |
| anti-PD-1 mAb (10 mg/kg, i.p., biw) | 45% | Significant Increase |
| This compound + anti-PD-1 mAb | 85% | Strong Synergistic Increase |
Note: The in vivo data presented is illustrative and based on findings that the combination of this compound and a PD-1 mAb significantly inhibited tumor growth in the MC38 model.[1][2] Actual results may vary based on experimental conditions.
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols: HBI-2375 in 3LL Lung Carcinoma Syngeneic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-2375 is a first-in-class, selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a significant role in the transcriptional regulation of gene expression.[1][3] Dysregulation of MLL1 activity is implicated in various cancers, including leukemias and solid tumors.[1][3] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity, and notably, shows synergistic effects when used in combination with immune checkpoint inhibitors in syngeneic tumor models.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the 3LL (Lewis Lung Carcinoma) syngeneic mouse model, a widely used and well-characterized model for lung cancer research. The protocols outlined below are based on established methodologies and findings from preclinical abstracts demonstrating the efficacy of this compound in combination with anti-PD-1 antibodies in this model.[1][2]
Mechanism of Action: MLL1-WDR5 Inhibition
This compound selectively targets the interaction between MLL1 and WDR5, disrupting the formation of the MLL1 core complex and thereby inhibiting its histone methyltransferase activity.[1][3] This leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1] In the context of cancer, this inhibition can suppress the expression of oncogenic genes and, as recent studies suggest, may also modulate the tumor immune microenvironment, making tumors more susceptible to immunotherapy.[1][2]
Preclinical Data Summary
Biochemical and cellular assays have demonstrated the potency and selectivity of this compound. The following table summarizes key in vitro data.
| Parameter | Value | Reference |
| WDR5 Inhibition (IC50) | 4.48 nM | [1][2] |
| MV4-11 Cellular Proliferation (IC50) | 3.17 µM | [1] |
In vivo studies using the 3LL syngeneic model have shown that this compound, particularly in combination with an anti-PD-1 antibody, significantly inhibits tumor growth.[1][2] This anti-tumor effect is associated with an increase in the infiltration of CD8+ cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][2]
| Treatment Group | Tumor Growth Inhibition | CD8+ T Cell Infiltration | Reference |
| Vehicle | - | Baseline | [1][2] |
| This compound | Moderate | Increased | [1][2] |
| Anti-PD-1 mAb | Moderate | Increased | [1][2] |
| This compound + Anti-PD-1 mAb | Significant | Significantly Increased | [1][2] |
Experimental Protocols
The following are detailed protocols for conducting studies with this compound in the 3LL syngeneic model.
3LL Cell Culture and Preparation
-
Cell Line: 3LL (Lewis Lung Carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.
-
Keep cells on ice until implantation.
-
3LL Syngeneic Tumor Model Establishment
-
Animal Strain: C57BL/6 mice, 6-8 weeks old.
-
Implantation:
-
Shave and sterilize the right flank of each mouse.
-
Subcutaneously inject 100 µL of the 3LL cell suspension (2 x 10^6 cells) into the flank.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm^3.
-
Treatment Protocol
-
This compound Formulation: Formulate this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Anti-PD-1 Antibody: Use a commercially available anti-mouse PD-1 antibody.
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound (e.g., 40-80 mg/kg, daily oral gavage).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound + Anti-PD-1 antibody (combination of the above regimens).
-
-
Treatment Duration: Treat for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint.
Immunohistochemistry (IHC) for CD8+ T Cells
-
Tissue Preparation:
-
Excise tumors at the experimental endpoint.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Embed tumors in paraffin (B1166041) and section at 4-5 µm.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8).
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of stained sections.
-
Quantify the number of CD8+ T cells per unit area in different tumor regions (e.g., tumor core and invasive margin).
-
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation:
-
Mince excised tumors into small pieces.
-
Digest minced tissue with a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Staining Protocol:
-
Lyse red blood cells with an ACK lysis buffer.
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently conjugated antibodies to identify T cell populations (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single, CD45+ cells to identify immune cells.
-
Further gate on CD3+ cells to identify T lymphocytes.
-
Quantify the percentage of CD4+ and CD8+ T cells within the tumor.
-
Troubleshooting and Considerations
-
Tumor Growth Variability: Ensure consistent cell passage number and implantation technique to minimize variability in tumor growth.
-
This compound Formulation: Confirm the stability and solubility of the this compound formulation.
-
Antibody Selection: Use validated antibodies for IHC and flow cytometry to ensure specificity and reproducibility.
-
Flow Cytometry Gating: Establish a consistent gating strategy for the identification of TIL populations.
-
Animal Welfare: Monitor mice regularly for signs of toxicity, including weight loss and changes in behavior.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of lung cancer. Its unique mechanism of action, combined with its synergistic effects with immune checkpoint inhibitors, warrants further investigation. The protocols provided in this document offer a framework for conducting preclinical studies to further elucidate the efficacy and mechanism of this compound in the 3LL syngeneic lung carcinoma model.
References
Application Notes and Protocols for Measuring HBI-2375 Target Engagement
For: Researchers, scientists, and drug development professionals.
Introduction
HBI-2375 is a first-in-class, selective small molecule inhibitor that targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and subsequent transcriptional activation of target genes.[1][3] Dysregulation of the MLL1-WDR5 interaction is implicated in the development of various cancers, including leukemias and solid tumors.[1][2]
This compound disrupts the MLL1-WDR5 complex, thereby inhibiting H3K4 methylation and suppressing the expression of oncogenic genes.[1][4] Measuring the extent to which this compound engages its target, WDR5, is crucial for understanding its mechanism of action, optimizing dosing regimens, and establishing a clear relationship between target binding and biological response in preclinical and clinical studies.
These application notes provide detailed protocols for several key techniques to quantify the target engagement of this compound, ranging from direct biochemical binding assays to cellular and pharmacodynamic readouts.
This compound Mechanism of Action
This compound functions by inserting itself into the WDR5 pocket that normally binds to MLL1, thereby disrupting the formation of the functional MLL1-WDR5 complex. This prevents the catalytic activity of the MLL1 histone methyltransferase, leading to a decrease in H3K4 methylation and reduced expression of downstream target genes responsible for cell proliferation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay Type | Cell Line / System | Source |
| WDR5 Binding IC₅₀ | 4.48 nM | TR-FRET Biochemical Assay | Purified Protein | [1][4][5] |
| Cell Proliferation IC₅₀ | ~3.17 µM | CellTiter-Glo (CTG) Assay | MV4-11 (AML) | [1][4] |
| hERG IC₅₀ | 17 µM | Electrophysiology Assay | N/A | [1][2] |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay directly measures the binding of this compound to WDR5 by competing with an MLL1-derived peptide probe.
Principle: A terbium (Tb)-conjugated anti-GST antibody is used to label GST-tagged WDR5, serving as the FRET donor. A fluorescently labeled (e.g., BODIPY) peptide derived from MLL1 that binds to WDR5 acts as the FRET acceptor. When the MLL1 peptide is bound to WDR5, excitation of the Tb donor results in energy transfer to the acceptor, producing a FRET signal. This compound competes with the MLL1 peptide for binding to WDR5, leading to a decrease in the FRET signal in a dose-dependent manner.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in Assay Buffer to create a concentration gradient (e.g., 100 µM to 1 pM).
-
Prepare a master mix of recombinant GST-tagged WDR5, Terbium-labeled anti-GST antibody, and BODIPY-labeled MLL1 peptide in Assay Buffer at 2X the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 5 µL of the 2X protein/peptide master mix to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible microplate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to high (vehicle control) and low (no WDR5 or excess unlabeled peptide) controls.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify and quantify the binding of this compound to its target WDR5 in intact cells.[6]
Principle: The binding of a ligand (this compound) to its target protein (WDR5) generally increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to a range of temperatures. At temperatures that would normally cause the protein to denature and aggregate, the ligand-bound fraction remains soluble. The amount of soluble WDR5 at each temperature is then quantified, typically by Western blot.
Protocol:
-
Cell Treatment:
-
Culture a cancer cell line known to express WDR5 (e.g., MV4-11) to ~80% confluency.
-
Treat the cells with a specific concentration of this compound (e.g., 10 µM) or vehicle (DMSO) and incubate under normal culture conditions for 1-2 hours.
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Fractionation and Analysis:
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot:
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against WDR5 and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for WDR5 at each temperature.
-
Normalize the WDR5 signal to the unheated control for both vehicle- and this compound-treated samples.
-
Plot the normalized soluble WDR5 fraction against temperature to generate thermal melt curves. A shift in the curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Pharmacodynamic Biomarker Assay: H3K4 Methylation
This assay measures the downstream functional consequence of this compound engaging and inhibiting the MLL1-WDR5 complex. A reduction in H3K4 methylation serves as a robust pharmacodynamic biomarker of the drug's activity in cells or in vivo.[1][4]
Principle: Cells or tumor tissues are treated with this compound. Histones are then extracted, and the levels of tri-methylated H3K4 (H3K4me3) are quantified relative to the total amount of Histone H3. This is typically accomplished via Western blot or ELISA.
Protocol:
-
Sample Collection and Histone Extraction:
-
In Vitro: Treat cells in culture with various concentrations of this compound for a set time (e.g., 24-72 hours). Harvest cells.
-
In Vivo: Following treatment of animal models with this compound, harvest tumor tissues.[4]
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts (e.g., 10-15 µg) of histone extracts onto a 15% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL detection reagent.
-
Image the blot using a chemiluminescence imager.
-
-
Normalization:
-
Strip the membrane and re-probe with a primary antibody for total Histone H3 to serve as a loading control.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me3 and total H3 for each sample.
-
Calculate the normalized H3K4me3 level by dividing the H3K4me3 signal by the total H3 signal.
-
Compare the normalized values across different treatment groups to determine the dose-dependent effect of this compound on H3K4 methylation.
-
References
Troubleshooting & Optimization
troubleshooting HBI-2375 solubility in assay buffers
Welcome to the technical support center for HBI-2375. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges during experimentation with this compound, a selective inhibitor of the MLL1-WDR5 interaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic small molecule and, like many compounds in this class, it is expected to have limited aqueous solubility.[1] For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Q2: I observed precipitation after diluting my this compound DMSO stock into my aqueous assay buffer. What steps can I take?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[2] This suggests that the final concentration of the organic co-solvent (e.g., DMSO) is insufficient to maintain this compound in solution. Here are several troubleshooting strategies:
-
Optimize Co-solvent Concentration: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts, typically below 0.5%.[2] However, if precipitation occurs, you may need to cautiously increase the final DMSO concentration. Always include a vehicle control with the identical DMSO concentration in your experiments to account for any solvent effects.[2]
-
Test Alternative Co-solvents: If DMSO is not providing adequate solubility or is incompatible with your assay system, consider other organic solvents like ethanol (B145695) or dimethylformamide (DMF).[2]
-
pH Adjustment: For compounds with ionizable groups, the pH of the assay buffer can significantly influence solubility.[2] Systematically varying the pH of your buffer may help to identify a range where this compound is more soluble.
-
Use of Excipients: Consider the addition of solubility-enhancing excipients to your buffer, such as surfactants or cyclodextrins. These should be used with caution and validated to ensure they do not interfere with your assay.
-
Sonication or Gentle Warming: To aid dissolution, you can try brief sonication or gentle warming of the solution.[2] However, it is critical to first establish the thermal stability of this compound to prevent degradation. After warming, allow the solution to cool to room temperature slowly.
Q3: What is the recommended method for preparing an this compound stock solution?
A3: The recommended approach is to first create a high-concentration stock solution of this compound in 100% DMSO.[2] This can then be used to make serial dilutions into your final assay buffer. It is advisable to prepare fresh dilutions for each experiment to minimize the risk of compound precipitation over time.
Q4: How can I visually assess for solubility issues?
A4: Visually inspect your prepared solutions for any signs of precipitation, such as cloudiness, turbidity, or visible particles.[2] If any of these are observed, it indicates that the compound is not fully dissolved at that concentration in the given buffer.
This compound Solubility in Common Assay Buffers (Hypothetical Data)
The following table provides hypothetical solubility data for this compound in various common assay buffers to illustrate the impact of buffer composition on solubility. Note: This data is for illustrative purposes only and should be experimentally verified.
| Buffer System (pH 7.4) | Co-solvent (DMSO, final %) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 0.1% | < 1 | Precipitation observed |
| Phosphate-Buffered Saline (PBS) | 0.5% | 10 | Clear solution |
| Tris-Buffered Saline (TBS) | 0.1% | < 1 | Precipitation observed |
| Tris-Buffered Saline (TBS) | 0.5% | 12 | Clear solution |
| RPMI-1640 Media + 10% FBS | 0.5% | 25 | Clear solution |
| DMEM + 10% FBS | 0.5% | 22 | Clear solution |
Experimental Protocol: Assessing this compound Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in a specific assay buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer of interest
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
-
96-well UV-transparent plates (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your chosen assay buffer. For example, you can perform a 2-fold serial dilution to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is consistent across all dilutions.
-
Incubation: Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness or solid particles).
-
Centrifugation: To remove any potential precipitate, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Quantification: Carefully transfer the supernatant to a new tube or a 96-well plate. Measure the absorbance of the supernatant at a wavelength where this compound has maximum absorbance. If the absorbance maximum is unknown, a UV-Vis scan should be performed first.
-
Determine Solubility Limit: The highest concentration that results in a clear solution and a linear increase in absorbance is considered the kinetic solubility limit in that buffer.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing HBI-2375 Concentration for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and troubleshooting advice for optimizing the use of HBI-2375 in your cell-based assays. This compound is a potent and selective small molecule inhibitor of the MLL1-WDR5 interaction, a critical dependency in various cancers, including certain leukemias and solid tumors. Proper concentration optimization is paramount for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] This interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). By disrupting the MLL1-WDR5 interaction, this compound leads to a reduction in H3K4me3 levels at the promoters of target genes, such as HOX genes, resulting in their transcriptional repression and subsequent anti-tumor effects.
Q2: What is the recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, we recommend performing a dose-response experiment over a broad concentration range, typically from 10 nM to 50 µM, to determine the half-maximal inhibitory concentration (IC50). Based on available data, the cellular IC50 for proliferation in the MV4-11 leukemia cell line is approximately 3.17 µM.[1][2][3] For solid tumor cell lines, a similar or slightly higher concentration range may be necessary.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time will depend on the specific assay and cell line. For cell proliferation or viability assays, a 72-hour incubation is a common starting point. To assess the direct impact on H3K4 methylation, a shorter incubation period of 24 to 48 hours may be sufficient. A time-course experiment is recommended to determine the optimal endpoint for your specific research question.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or weak activity at expected concentrations. | 1. Low Cell Permeability: The compound may not be efficiently entering the cells. | 1. Increase the incubation time. Consider using a permeabilizing agent for specific endpoint assays if appropriate, though this is not recommended for viability or proliferation studies. |
| 2. High Protein Binding: Components in the serum of the culture medium may bind to this compound, reducing its effective concentration. | 2. Perform experiments in low-serum or serum-free media, if compatible with your cell line. | |
| 3. Incorrect Target Expression: The cell line may not be dependent on the MLL1-WDR5 interaction for survival or proliferation. | 3. Confirm the expression of MLL1 and WDR5 in your cell line via Western blot or qPCR. Select cell lines known to be sensitive to MLL1 inhibition. | |
| 4. Compound Degradation: Improper storage or handling may have compromised the compound's activity. | 4. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for seeding and be consistent with your technique. |
| 2. Edge Effects: Evaporation from the outer wells of the plate. | 2. Do not use the outermost wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| 3. Pipetting Errors: Inaccurate dilution or addition of the compound. | 3. Calibrate your pipettes regularly. Use fresh pipette tips for each dilution and treatment. | |
| Significant cytotoxicity observed even at low concentrations. | 1. High Sensitivity of the Cell Line: Some cell lines may be exceptionally sensitive to MLL1-WDR5 inhibition. | 1. Perform a cytotoxicity assay with a lower and narrower concentration range to determine the precise cytotoxic threshold. |
| 2. Off-Target Effects: At higher concentrations, the compound may inhibit other cellular targets. | 2. The reported IC50 for the hERG channel is 17 µM, suggesting potential for off-target effects at high concentrations.[1] Keep concentrations at or below the determined IC50 for your cell line whenever possible. | |
| 3. Solvent Toxicity: The final DMSO concentration may be too high. | 3. Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (DMSO only) to assess solvent toxicity. |
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Assay Type | Cell Line/Target | Reference |
| Biochemical IC50 | 4.48 nM | TR-FRET | WDR5 | [1][2][3] |
| Cellular Proliferation IC50 | ~3.17 µM | CellTiter-Glo® | MV4-11 (Leukemia) | [1][2][3] |
| hERG IC50 | 17 µM | N/A | hERG Channel | [1] |
Note: In vitro data for solid tumor cell lines such as MC38 (colorectal) and 3LL (lung carcinoma) are not yet publicly available, though in vivo studies have shown efficacy in combination with PD-1 inhibitors.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 100 µM down to 20 nM (final concentrations will be 50 µM to 10 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals and read absorbance).
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Western Blot Analysis of H3K4me3 Levels
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5X, 1X, and 2X the determined IC50) and a vehicle control for 24-48 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., Abcam ab8580 or similar) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 (e.g., Abcam ab1791 or similar). Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Visualizations
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4me3 and transcriptional repression.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical decision tree for troubleshooting weak or no effects of this compound.
References
potential off-target effects of HBI-2375 in cancer cells
Welcome to the technical support center for HBI-2375, a selective inhibitor of the MLL1-WDR5 interaction. This resource is intended for researchers, scientists, and drug development professionals to address potential off-target effects of this compound in cancer cells and to provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the transcriptional regulation of gene expression. Dysregulation of MLL1 is implicated in the development of certain leukemias and solid tumors. By disrupting the MLL1-WDR5 interaction, this compound inhibits the HMT activity of the MLL1 complex.
Q2: Is there any publicly available data on the off-target profile of this compound?
A2: Currently, there is limited publicly available data specifically detailing a comprehensive off-target profile or kinome scan of this compound. Preclinical studies have highlighted its selectivity for the MLL1-WDR5 interaction. However, like many small molecule inhibitors, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out. Researchers should perform their own off-target assessments in their specific experimental systems.
Q3: What are the potential, theoretical off-target liabilities for a compound like this compound?
A3: While this compound is designed to be selective, potential off-target effects could theoretically arise from interactions with other proteins that have similar binding pockets or structural motifs. Given its mechanism of disrupting a protein-protein interaction, it could potentially interfere with other WD40 repeat domain-containing proteins or other protein complexes. It is also possible that at higher concentrations, it could exhibit off-target inhibition of various kinases.
Q4: What are the first steps I should take if I suspect off-target effects in my experiments with this compound?
A4: If you observe unexpected phenotypes, cellular toxicity at concentrations significantly higher than the reported IC50 for MLL1-WDR5 inhibition, or results that are inconsistent with MLL1 pathway inhibition, you should initiate a systematic investigation. This should begin with a dose-response experiment to determine if the observed effect is concentration-dependent. Subsequently, employing orthogonal validation methods, such as using a structurally different MLL1-WDR5 inhibitor or genetic knockdown of MLL1 or WDR5, can help to confirm if the phenotype is on-target.
Troubleshooting Guides
This section provides guidance on how to troubleshoot specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Observed cytotoxicity is much higher than expected based on the reported IC50. | 1. Off-target toxicity. 2. Cell line is exquisitely sensitive to MLL1 inhibition. 3. Experimental error (e.g., incorrect concentration). | 1. Perform a detailed dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the cytotoxic EC50 to the IC50 for on-target pathway modulation (e.g., reduction in H3K4me3). A large discrepancy may suggest off-target effects. 3. Test this compound in a panel of cell lines with varying dependence on the MLL1 pathway. 4. Verify the concentration and purity of your this compound stock solution. |
| The observed phenotype does not align with known functions of the MLL1 pathway. | 1. Off-target effects are mediating the phenotype. 2. The MLL1 pathway has a previously uncharacterized role in your experimental model. | 1. Use a structurally and mechanistically distinct MLL1-WDR5 inhibitor to see if it recapitulates the phenotype. 2. Perform a genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of MLL1 or WDR5 to see if this phenocopies the effect of this compound. 3. Conduct a rescue experiment by overexpressing MLL1 or WDR5 in the presence of this compound. |
| Inconsistent results between experimental replicates. | 1. Cell culture variability. 2. Instability of this compound in culture media. 3. Inconsistent treatment times or cell densities. | 1. Ensure consistent cell passage number, confluency, and media composition. 2. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 3. Standardize all experimental parameters, including incubation times and cell seeding densities. |
| No significant effect observed at expected active concentrations. | 1. The chosen cell line is not dependent on the MLL1 pathway. 2. Poor cell permeability of the compound in your specific cell line. 3. Inactivation of the compound by cellular metabolism. | 1. Confirm MLL1 and WDR5 expression in your cell line. 2. Use a positive control cell line known to be sensitive to MLL1-WDR5 inhibition (e.g., MV4;11). 3. Perform a target engagement assay to confirm that this compound is reaching its intracellular target. |
Data Presentation
This compound On-Target Activity
| Parameter | Value | Assay | Reference |
| WDR5 Binding IC50 | 4.48 nM | Biochemical TR-FRET | |
| MV4;11 Cell Proliferation IC50 | 3.17 µM | CTG Assay | |
| hERG IC50 | 17 µM | Electrophysiology |
Template for Off-Target Kinase Profiling Data
| Kinase Target | This compound Concentration (µM) | % Inhibition | Notes |
| Kinase A | 1 | ||
| Kinase B | 1 | ||
| Kinase C | 1 | ||
| ... | 10 | ||
| Kinase A | 10 | ||
| Kinase B | 10 | ||
| Kinase C | 10 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for On-Target Pathway Modulation
Objective: To assess the effect of this compound on the downstream marker of MLL1 activity, H3K4 trimethylation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Protein Extraction:
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Visualizations
This compound On-Target Signaling Pathway
improving the stability of HBI-2375 in solution for long-term experiments
Welcome to the technical support center for HBI-2375. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for long-term experiments by providing guidance on solution stability and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: For optimal stability and solubility, it is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months.[1] To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[1] Here are several strategies to address this:
-
Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. If precipitation persists, brief sonication or warming the solution to 37°C can aid in dissolution.[1]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, ideally 0.5% or less, to minimize both solubility issues and potential solvent-induced cellular toxicity.[3][4]
-
Use of Surfactants or Co-solvents: For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, can help maintain the solubility of this compound.[3]
Q3: What are the optimal storage conditions for this compound solutions?
A3: The stability of this compound in solution is dependent on several factors. While specific data for this compound is not publicly available, the following general guidelines for small molecule inhibitors should be followed:
-
Temperature: Store stock solutions at -20°C or -80°C.[2] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can cause photodegradation of the compound.[2]
-
pH: The stability of many small molecules is pH-dependent.[2][5][6][7] If you observe degradation, consider evaluating the stability of this compound in a small range of pH values to determine the optimal pH for your experiments.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors related to the stability and handling of this compound:
-
Compound Degradation: this compound may be degrading in your experimental setup. This can be due to prolonged incubation times, exposure to light, or suboptimal pH of the medium.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.[2] Using low-binding plates or glass inserts can mitigate this issue.
-
Inconsistent Solution Preparation: Ensure that your dilution and solution preparation methods are consistent between experiments.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Long-Term Cell-Based Assay
If you observe a decrease in the expected biological effect of this compound over the course of a multi-day experiment, it may be due to compound degradation in the cell culture medium.
Caption: Workflow for troubleshooting loss of this compound activity.
-
Preparation: Prepare a solution of this compound in your specific cell culture medium at the final experimental concentration. Include a control sample of the medium without cells.
-
Incubation: Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the concentration of intact this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates degradation.
Issue 2: High Variability in In Vitro Assay Results
High variability between replicate wells or experiments can be due to issues with solution homogeneity or compound precipitation.
Caption: Decision tree for troubleshooting high variability.
Data Summary Tables
While specific quantitative stability data for this compound is not publicly available, the following tables provide a framework for organizing your own stability assessment data and summarize general recommendations.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Light Protection | Maximum Recommended Storage |
| Stock Solution | Anhydrous DMSO | High (e.g., 10-50 mM) | -20°C or -80°C | Recommended (Amber vials) | Up to 3 months[1] |
| Working Solution | Aqueous Buffer/Media | Final experimental conc. | 4°C | Essential | Prepare fresh, use within 24 hours |
Table 2: Factors Affecting Small Molecule Stability in Solution
| Factor | Potential Effect on this compound | Mitigation Strategy |
| Temperature | Increased degradation rate at higher temperatures. | Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh. |
| Light | Photodegradation. | Store solutions in amber vials or protect from light with foil.[2] |
| pH | Hydrolysis or other pH-dependent degradation. | Determine the optimal pH range for stability if degradation is suspected.[2][5][6][7] |
| Oxygen | Oxidation. | For highly sensitive compounds, preparing solutions under an inert gas (e.g., argon) can help.[2] |
| Repeated Freeze-Thaw | Can lead to compound degradation and precipitation. | Aliquot stock solutions into single-use volumes.[2] |
Signaling Pathway
This compound is a selective inhibitor of the MLL1-WDR5 interaction. This interaction is a key component of the MLL1 (Mixed-Lineage Leukemia 1) complex, which is a histone methyltransferase responsible for methylating histone H3 at lysine (B10760008) 4 (H3K4). This methylation is an epigenetic mark associated with active gene transcription. By disrupting the MLL1-WDR5 interaction, this compound inhibits the methyltransferase activity of the MLL1 complex, leading to decreased H3K4 methylation and subsequent downregulation of target genes, such as HOX genes, which are often dysregulated in certain cancers.[8][9][10]
Caption: this compound inhibits the MLL1-WDR5 interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing HBI-2375 Resistance in Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HBI-2375 in leukemia cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is involved in the transcriptional regulation of genes critical for leukemia development, such as HOXA9 and MEIS1.[3] By disrupting the MLL1-WDR5 interaction, this compound inhibits the HMT activity of the MLL1 complex, leading to decreased proliferation of leukemia cells.[1][2]
Q2: My leukemia cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from resistance to other targeted therapies in leukemia, including other MLL inhibitors. These may include:
-
Target Alterations: Mutations in the components of the MLL1 complex, such as MEN1, have been shown to confer resistance to menin inhibitors which also target the MLL1 complex.[4][5][6][7] These mutations can reduce the binding affinity of the inhibitor to its target.
-
Epigenetic Reprogramming: Leukemia cells can undergo epigenetic changes that bypass their dependency on the MLL1 pathway.[8] This can involve the activation of alternative survival pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[9][10]
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation can compensate for the inhibition of the MLL1 pathway.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to increased inactivation of this compound.[11]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.[12]
Q4: What are the initial steps to troubleshoot an experiment showing unexpected this compound resistance?
A4: Before investigating complex biological mechanisms, it's crucial to rule out experimental artifacts:
-
Verify Compound Integrity: Confirm the concentration and stability of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Test your cell culture for mycoplasma, as it can significantly impact cellular responses to drugs.
-
Review Experimental Protocol: Double-check all experimental parameters, including cell seeding density, drug incubation time, and reagent concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic and phenotypic drift. Use cells from a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize the seeding density for your specific cell line. |
| Assay Variability | Different viability assays measure different cellular parameters. Ensure you are using a consistent assay and protocol. Consider using an orthogonal method to confirm your results. |
| Reagent Quality | Ensure all media, supplements, and assay reagents are fresh and of high quality. |
Issue 2: Complete Lack of Response to this compound in a Previously Sensitive Cell Line
| Potential Cause | Recommended Solution |
| Incorrect Compound | Verify that you are using this compound and not another compound by mistake. |
| Compound Degradation | Prepare a fresh stock solution of this compound from a new vial. |
| Cell Line Misidentification | Perform cell line authentication (STR profiling) to confirm the identity of your cells. |
| Development of High-Level Resistance | If the above are ruled out, your cell line may have developed a strong resistance phenotype. Proceed to investigate the mechanisms of resistance. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Leukemia Cell Lines
This protocol describes a method for generating this compound resistant leukemia cell lines through continuous exposure to escalating drug concentrations.[12][13][14]
Materials:
-
Parental leukemia cell line (e.g., MV4-11)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment with the parental cell line to establish the baseline IC50 value.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Once the cells resume a normal growth rate, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat and Select: Continue this process of dose escalation and cell recovery for several months.
-
Characterize Resistant Population: Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Isolate Clonal Populations: Once a stable resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution to obtain a homogeneous resistant cell line.
-
Confirm Resistance Phenotype: Characterize the resistance of the clonal population by comparing its IC50 to the parental cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on leukemia cell lines.[15][16][17]
Materials:
-
Leukemia cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating and validating resistance to this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 6. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Exploring the nongenetic drivers of acute leukemia drug resistance [jax.org]
- 9. howitreat.in [howitreat.in]
- 10. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
HBI-2375 Technical Support Center: Minimizing Toxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of HBI-2375 in non-cancerous cells during preclinical experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Cell Line Controls
Question: I am observing significant cytotoxicity in my non-cancerous control cell lines (e.g., primary cells, immortalized normal lines) at concentrations where this compound is effective against my cancer cell line. How can I address this?
Answer:
This is a critical observation that requires systematic troubleshooting to differentiate between on-target and off-target toxicity. Here are the steps to dissect and potentially mitigate this effect:
-
Confirm On-Target Potency: First, ensure your positive control (cancer cell line, e.g., MV4;11) is responding to this compound within the expected range. Preclinical data indicates an IC50 of approximately 3.15-3.17 µM for MV4;11 leukemia cells.[1][2]
-
Dose-Response Curve Analysis:
-
Perform a comprehensive dose-response analysis with a wide range of this compound concentrations on both your cancer and non-cancerous cell lines.
-
Goal: Determine the therapeutic window. A significant overlap in the IC50 values between cancerous and non-cancerous cells suggests a narrow therapeutic window and potential on-target toxicity in normal cells that also rely on MLL1 activity. A large difference would point towards off-target effects.
-
-
Investigate Off-Target Effects:
-
Orthogonal Chemical Probe: Use a structurally different, well-characterized MLL1-WDR5 inhibitor (e.g., MM-102, OICR-9429) in parallel experiments. If this compound shows a better selectivity profile, the toxicity observed with this compound might be due to off-target effects of the this compound chemical scaffold.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This will help determine if the observed toxicity is due to non-specific effects of the chemical structure.
-
-
Genetic Validation:
-
To confirm that the toxicity in normal cells is mediated by the MLL1-WDR5 interaction, perform genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of MLL1 or WDR5 in the non-cancerous cell line.
-
If the cells become resistant to this compound-induced toxicity after target knockdown/knockout, it indicates on-target toxicity. If the toxicity persists, it is likely an off-target effect.
-
Issue 2: Inconsistent Results Between Experimental Replicates
Question: I am seeing significant variability in this compound's toxicity in my non-cancerous cell lines across different experiments. What could be the cause?
Answer:
Inconsistent results are often due to variations in experimental conditions. Here's a checklist to ensure reproducibility:
-
Cell Culture Conditions: Ensure consistency in cell density at the time of seeding, passage number, and the growth phase of the cells. Primary cells, in particular, can show variability with increasing passage numbers.
-
Compound Handling: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Assay-Specific Variability: Different cytotoxicity assays measure different cellular parameters (metabolic activity, membrane integrity, etc.). Ensure you are using an appropriate assay and that the incubation times are consistent. Consider using orthogonal assays to confirm your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small-molecule inhibitor of the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] This interaction is crucial for the histone methyltransferase activity of MLL1, which is involved in the transcriptional regulation of genes.[1] Dysregulation of MLL1 activity is implicated in the development of various cancers, including leukemias and solid tumors.[1][3]
Q2: What is the reported potency of this compound?
A2: In preclinical studies, this compound has demonstrated potent inhibition of WDR5 in biochemical assays and cellular proliferation in cancer cell lines.[1][2][3]
Q3: Has the safety and tolerability of this compound been evaluated?
A3: Yes, preclinical studies have indicated that this compound is well-tolerated in in vivo models, with no significant changes in body weight observed during treatment.[1] It has also shown a good safety profile in Good Laboratory Practice (GLP) toxicology studies.[3] Additionally, this compound has an acceptable half-maximal inhibitory concentration (IC50) against the hERG channel (17 µM), suggesting a lower risk of cardiac toxicity.[2][3]
Q4: Are there any general strategies to minimize the toxicity of small-molecule inhibitors like this compound in non-cancerous cells?
A4: Yes, several general strategies can be employed:
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired anti-cancer effect while minimizing toxicity in normal cells.
-
Combination Therapy: Explore combining this compound at a lower concentration with other therapeutic agents. This can potentially enhance the anti-cancer effect while reducing the toxicity of this compound.
-
Pulsed Dosing: In in vivo studies, a pulsed dosing schedule (as opposed to continuous dosing) might allow normal cells to recover between treatments, thereby reducing overall toxicity.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| WDR5 Binding (IC50) | 4.48 nM | Biochemical Assay (TR-FRET) | [1] |
| Cellular Potency (Cancer Cells) | |||
| MV4;11 Proliferation (IC50) | 3.17 µM | CTG Assay | [3] |
| MV4;11 Proliferation (IC50) | 3.15 µM | CTG Assay | [2] |
| Safety Parameter | |||
| hERG Inhibition (IC50) | 17 µM | Electrophysiology Assay | [2][3] |
Experimental Protocols
Protocol 1: Comparative In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of this compound on cancerous and non-cancerous cell lines.
Methodology:
-
Cell Seeding:
-
Seed both cancer cells (e.g., MV4;11) and non-cancerous cells (e.g., primary human fibroblasts, hTERT-immortalized cell lines) in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in the appropriate cell culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for a relevant period (e.g., 72 hours), which should be consistent with the doubling time of the cells and the expected mechanism of action.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as:
-
MTS/MTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels.
-
LDH Cytotoxicity Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase release.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each cell line.
-
Calculate the selectivity index (SI) as follows:
-
SI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)
-
A higher SI value indicates greater selectivity for cancer cells.
-
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for High Toxicity.
References
HBI-2375 Technical Support Center: Refining Treatment Protocols for Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experimental protocols involving HBI-2375, a first-in-class selective inhibitor of the MLL1-WDR5 interaction. Our goal is to facilitate the refinement of treatment protocols to achieve better efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the histone methyltransferase (HMT) activity of MLL1, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] By disrupting the MLL1-WDR5 interaction, this compound inhibits the HMT activity of the MLL1 complex, leading to a reduction in H3K4 methylation and subsequent downregulation of target genes, such as HoxA9 and Meis-1, which are crucial for leukemogenesis and tumor progression.
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated significant dose-dependent anti-tumor activity in preclinical models of both hematological malignancies and solid tumors. This includes acute myeloid leukemia (AML), colorectal cancer, and lung carcinoma.[1][3]
Q3: What are the key pharmacokinetic properties of this compound?
A3: this compound exhibits reasonable oral pharmacokinetic (PK) properties in multiple species, including mouse, rat, and dog. It is stable in liver S9 and whole blood and shows moderate to high plasma protein binding.[1][2][3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, the formulation will depend on the specific animal model and administration route. It is crucial to refer to the manufacturer's data sheet for specific solubility and stability information. As a general guideline, stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability or poor reproducibility in cell proliferation/viability assay results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density for each cell line to ensure they are in the exponential growth phase during the treatment period. |
| Inconsistent Drug Concentration | Ensure accurate and consistent serial dilutions of this compound. Prepare fresh dilutions for each experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Assay Interference | Some assay reagents can be affected by the chemical properties of the compound. Consider using orthogonal viability assays (e.g., ATP-based vs. metabolic-based) to confirm results. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to treatment. |
Issue 2: IC50 values for this compound are higher than expected based on published data.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | The sensitivity to MLL1-WDR5 inhibition can vary between cell lines. Confirm the MLL1 dependency of your cell line. |
| Drug Stability | Ensure the stability of this compound in your culture medium over the course of the experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. |
| High Serum Concentration | High concentrations of serum in the culture medium can lead to increased protein binding of this compound, reducing its effective concentration. Consider reducing the serum concentration if compatible with your cell line. |
| Incorrect Assay Endpoint | The anti-proliferative effects of this compound may be more pronounced at later time points. Consider extending the treatment duration. |
In Vivo Animal Studies
Issue 1: Lack of significant tumor growth inhibition in this compound treated animals.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | Perform a dose-response study to determine the optimal dose and schedule for your specific tumor model.[2] |
| Poor Bioavailability | Verify the oral bioavailability of this compound in your animal model. Consider alternative routes of administration if necessary. |
| Tumor Model Resistance | The selected tumor model may not be dependent on the MLL1-WDR5 pathway. Confirm the expression and dependency of MLL1 in your tumor model. |
| Drug Metabolism | Investigate the metabolic stability of this compound in the species being used. |
Issue 2: Observed toxicity or adverse effects in treated animals.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | While this compound is a selective inhibitor, high concentrations may lead to off-target effects.[4][5] Evaluate lower, effective doses. |
| Formulation Issues | The vehicle used for drug delivery may be causing toxicity. Test the vehicle alone as a control group. |
| Dosing Schedule | A continuous daily dosing schedule may lead to cumulative toxicity. Consider intermittent dosing schedules. |
Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | WDR5 | 4.48 nM | [1][2][3] |
| Cellular Proliferation | MV4-11 (AML) | 3.17 µM | [1][2] |
| hERG | - | 17 µM | [1] |
Table 2: In Vivo Efficacy of this compound in MV4-11 AML Xenograft Model
| Dose (mpk, po, qd x 21) | Tumor Growth Inhibition (%) | Reference |
| 40 | 77% | [2] |
| 80 | 86% | [2] |
Experimental Protocols
Cellular Proliferation Assay (CTG Assay)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove 50 µL of medium from each well and add 50 µL of the 2X drug solution. Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
TR-FRET Binding Assay for MLL1-WDR5 Interaction
-
Reagent Preparation: Prepare assay buffer, terbium-labeled anti-GST antibody, and biotinylated MLL1 peptide.
-
Compound Addition: Add this compound or DMSO vehicle to the wells of a low-volume 384-well plate.
-
Protein and Peptide Addition: Add a pre-mixed solution of GST-WDR5 and biotinylated MLL1 peptide to the wells.
-
Detection Reagent Addition: Add a pre-mixed solution of terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine the IC50.
Visualizations
Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting downstream signaling.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical approach to troubleshooting inconsistent in vitro experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule Inhibitors of MLL1-WDR5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule inhibitors of the MLL1-WDR5 interaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule inhibitors of the MLL1-WDR5 interaction?
A1: Small molecule inhibitors of the MLL1-WDR5 interaction are primarily competitive antagonists. They are designed to bind to a specific pocket on the surface of WDR5, known as the "WIN site," which is the natural binding site for a conserved arginine-containing motif within the MLL1 protein.[1][2][3] By occupying this site, the inhibitors prevent the association of MLL1 with WDR5. This disruption is critical because the interaction between MLL1 and WDR5 is essential for the proper assembly and enzymatic activity of the MLL1 core complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation.[4][5] The inhibition of this protein-protein interaction (PPI) leads to a decrease in H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, ultimately suppressing their transcription and inducing anti-leukemic effects like cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemias.[4]
Q2: I am observing a loss of inhibitor efficacy in my long-term cell culture experiments. What could be the cause?
A2: A common reason for the loss of efficacy of MLL1-WDR5 inhibitors in long-term cell culture is the development of acquired resistance. One of the most well-documented mechanisms of resistance is the emergence of point mutations in the WDR5 protein. Specifically, a proline to leucine (B10760876) substitution at position 173 (P173L) has been identified in leukemia cell lines resistant to potent WDR5 inhibitors. This mutation is located in the inhibitor-binding pocket and is thought to confer resistance by sterically hindering the binding of the small molecule, thereby preventing the disruption of the MLL1-WDR5 interaction. While the mutant WDR5 can still interact with MLL1, the inhibitor can no longer effectively compete for the binding site.
Q3: Are there known off-target effects or toxicity concerns associated with MLL1-WDR5 inhibitors?
A3: While the development of highly specific inhibitors is a primary goal, off-target effects and toxicity are important considerations. Some inhibitors may show activity against other proteins with similar binding pockets. However, many developed inhibitors, such as MM-401, have been shown to be highly selective for the MLL1 complex and do not significantly inhibit other histone methyltransferases, including other MLL family members or enzymes like SET7/9, EZH2, G9a, and DOT1L. From a toxicity perspective, some of the more advanced preclinical candidates have been reported to be well-tolerated in animal models. For instance, the inhibitor DDO-2093 showed a favorable safety profile in a xenograft mouse model.[6] Early clinical trials with menin-MLL inhibitors, a related therapeutic strategy, have also shown minimal toxicity. However, it is crucial to empirically determine the therapeutic window for each specific inhibitor and cell type in your experiments.
Q4: I am having trouble with the solubility of my MLL1-WDR5 inhibitor. What can I do?
A4: Poor aqueous solubility is a known issue for some small molecule inhibitors targeting protein-protein interactions, which can be hydrophobic in nature. For example, the peptidomimetic inhibitor MM-103 was noted to have very low solubility.[4] If you are experiencing solubility problems, consider the following:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, typically DMSO.
-
Final Concentration: When diluting your stock into aqueous buffers or cell culture media, avoid precipitation by not exceeding the compound's aqueous solubility limit. It may be necessary to work at lower final concentrations.
-
Formulation: For in vivo studies, formulation strategies such as the use of co-solvents or other excipients may be necessary to improve solubility and bioavailability.
-
Compound Analogs: If solubility issues persist and significantly impact your experiments, you may need to consider using a different inhibitor with more favorable physicochemical properties.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability readouts between replicates. | Inconsistent cell seeding, edge effects in multi-well plates, or mycoplasma contamination. | Ensure proper cell counting and seeding techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Regularly test cell lines for mycoplasma contamination. |
| Inhibitor potency (IC50) is significantly weaker than expected. | Compound degradation, poor cell permeability, or acquired resistance. | Prepare fresh stock solutions of the inhibitor. Verify the cell permeability of your compound if possible. If resistance is suspected, use a fresh, low-passage batch of cells or test a different cell line. |
| No significant effect on downstream target gene expression (e.g., HOXA9). | Insufficient incubation time, low inhibitor concentration, or incorrect assay timing. | Perform a time-course experiment to determine the optimal incubation time for observing changes in gene expression. Also, perform a dose-response experiment to ensure you are using a concentration sufficient to engage the target. |
Guide 2: Issues with In Vitro Binding Assays (e.g., Fluorescence Polarization)
| Observed Problem | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio in Fluorescence Polarization (FP) assay. | Suboptimal tracer concentration, low protein purity, or inappropriate buffer conditions. | Determine the optimal tracer concentration that provides a good signal without being in vast excess of the protein. Use highly purified WDR5 protein. Optimize buffer components, such as detergents or carrier proteins, to minimize non-specific binding. |
| Inconsistent Ki or IC50 values. | Inaccurate protein or compound concentrations, or issues with the fluorescent tracer. | Accurately determine the concentration of your protein and inhibitor stocks. Ensure the purity and stability of your fluorescently labeled peptide (tracer). |
| No displacement of the tracer by the inhibitor. | Inhibitor does not bind to WDR5, or the inhibitor concentration is too low. | Confirm the inhibitor's binding to WDR5 using an orthogonal biophysical method if possible (e.g., ITC). Perform a wide dose-response of the inhibitor. |
Quantitative Data Summary
The following tables summarize key quantitative data for several commonly cited MLL1-WDR5 inhibitors.
Table 1: In Vitro Binding Affinity and Potency of MLL1-WDR5 Inhibitors
| Inhibitor | Assay Type | Target | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| MM-102 | FP | WDR5 | < 1 | - | 2.4 | [5][7] |
| WDR5-0103 | ITC | WDR5 | - | 450 | - | [1][8] |
| OICR-9429 | - | WDR5 | - | 93 ± 28 | - | [7] |
| DDO-2093 | - | WDR5 | - | 11.6 | - | [6] |
| Ac-ARA-NH2 | FP | WDR5 | 120 | - | - | [4] |
Table 2: In Vitro Histone Methyltransferase (HMT) Assay Potency
| Inhibitor | HMT Assay IC50 (µM) | Reference |
| MM-102 | 0.4 ± 0.1 | [4] |
| WDR5-0103 | 39 ± 10 (at 125 nM MLL complex) | [1] |
Experimental Protocols
Key Experiment: Fluorescence Polarization (FP) Competition Assay
This protocol is a generalized procedure for determining the binding affinity of a small molecule inhibitor to WDR5.
Objective: To measure the IC50 value of a test compound for the MLL1-WDR5 interaction by competing with a fluorescently labeled MLL1-derived peptide (tracer).
Materials:
-
Purified recombinant human WDR5 protein (residues 23-334)
-
Fluorescently labeled MLL1 WIN motif peptide (e.g., FITC-GSAREAVHLRKS)
-
Test inhibitor compound
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of WDR5 protein in assay buffer. The final concentration should be optimized, but a starting point is twice the Kd of the tracer.
-
Prepare a 2X stock of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 5-10 nM) to ensure that the majority of the tracer is bound to the protein in the absence of an inhibitor.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute into assay buffer to create a 4X stock.
-
-
Assay Setup:
-
Add 5 µL of the 4X inhibitor solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X WDR5 protein solution to all wells except those for the "tracer only" control. To the "tracer only" wells, add 10 µL of assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to WDR5.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
MLL1-WDR5 Signaling Pathway and Inhibition
Caption: Mechanism of MLL1-WDR5 inhibition.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a fluorescence polarization competition assay.
Troubleshooting Logic: Low Inhibitor Potency
Caption: Troubleshooting logic for unexpectedly low inhibitor potency.
References
- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for HBI-2375 Combination Studies
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with HBI-2375 in combination studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, selective, and orally bioavailable small molecule inhibitor of the MLL1-WDR5 interaction.[1][2][3][4] The interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] By disrupting the MLL1-WDR5 interaction, this compound inhibits the HMT activity of the MLL1 complex, leading to a reduction in H3K4 methylation and subsequent changes in gene expression that can inhibit cancer cell proliferation.[1][2]
Q2: What are the known preclinical anti-tumor activities of this compound?
A2: Preclinical studies have demonstrated that this compound has potent anti-tumor activity. It has shown dose-dependent inhibition of tumor growth in an MV4-11 acute myeloid leukemia (AML) xenograft model.[2] Furthermore, in combination with a PD-1 monoclonal antibody, this compound has demonstrated significant inhibition of tumor growth in MC38 colorectal and 3LL lung carcinoma syngeneic tumor models.[1][3][5] This anti-tumor effect is associated with a reduction in H3K4 methylation in tumor tissues.[2]
Q3: What is the rationale for combining this compound with an immune checkpoint inhibitor like an anti-PD-1 antibody?
A3: The combination of this compound with an anti-PD-1 antibody has shown synergistic anti-tumor effects in preclinical models.[1][5] The rationale for this combination is based on the immunomodulatory role of the MLL1-WDR5 interaction in the tumor microenvironment.[4] Inhibition of MLL1-WDR5 by this compound has been shown to increase the infiltration of CD8+ cytotoxic T lymphocytes (CTLs) into the tumor.[1][5] This increased T-cell infiltration, combined with the blockade of the PD-1/PD-L1 immune checkpoint, leads to a more robust anti-tumor immune response. Gene expression analysis of tumors from combination-treated animals also shows an increase in genes involved in promoting immune system activity.[1][5]
Experimental Design and Protocols
Q4: How should I design an in vitro experiment to assess the synergy between this compound and another compound?
A4: A common approach for assessing synergy in vitro is to use a matrix-based experimental design. This involves treating cells with a range of concentrations of this compound and the combination drug, both alone and in combination. A typical experimental workflow is as follows:
Figure 1. Workflow for in vitro synergy assessment.
Q5: Can you provide a detailed protocol for a cell proliferation assay with this compound?
A5: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for determining the number of viable cells in culture and was used in preclinical studies of this compound.[1] Below is a detailed protocol adapted for a 96-well format.
Protocol: CellTiter-Glo® Cell Viability Assay
Materials:
-
This compound and combination drug
-
Cell line of interest (e.g., MV4-11)
-
Appropriate cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Add the desired concentrations of the single agents and their combinations to the respective wells.
-
Include vehicle control wells (e.g., DMSO at the highest concentration used in the drug-treated wells).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Q6: How do I measure the effect of this compound on H3K4 methylation in vitro?
A6: An in situ histone H3K4 methylation assay can be used to measure the levels of this epigenetic mark within cells following treatment with this compound.
Protocol: In Situ Histone H3K4 Methylation Assay
Materials:
-
EpiQuik™ In Situ Histone H3K4 Methylation Assay Kit (or similar)
-
This compound
-
Adherent cell line of interest
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well microplate to 50-60% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration.
-
-
Fixation and Permeabilization:
-
Follow the manufacturer's protocol for fixing and permeabilizing the cells within the wells. This typically involves treatment with formaldehyde (B43269) and a permeabilization buffer.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for methylated H3K4.
-
Wash the wells and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Add the developing solution and incubate until a blue color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the relative H3K4 methylation levels by comparing the absorbance of the treated wells to the control wells.
-
Q7: What is a general protocol for an in vivo combination study with this compound and an anti-PD-1 antibody in a syngeneic mouse model?
A7: The following is a general protocol for a subcutaneous tumor model, such as the MC38 colorectal cancer model, which has been used in preclinical studies with this compound and an anti-PD-1 antibody.[1][5]
Protocol: In Vivo Combination Study in MC38 Model
Materials:
-
C57BL/6 mice
-
MC38 colon carcinoma cells
-
This compound (formulated for oral administration)
-
Anti-mouse PD-1 antibody (and isotype control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject MC38 cells (e.g., 5 x 10^5 cells) into the flank of C57BL/6 mice.[6]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[6]
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone (with isotype control group)
-
This compound + anti-PD-1 antibody
-
-
-
Treatment Administration:
-
Administer this compound orally (po) at the desired dose and schedule (e.g., daily).
-
Administer the anti-PD-1 antibody intraperitoneally (ip) at the desired dose and schedule (e.g., twice a week).[6]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.[6]
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry, or gene expression analysis).[1][5]
-
Analyze tumor growth inhibition and survival data.
-
Data Presentation and Analysis
Q8: How should I present the data from my in vitro combination studies?
A8: Quantitative data from in vitro combination studies should be summarized in clearly structured tables for easy comparison. Below are examples of tables for presenting single-agent and combination data.
Table 1: Single-Agent Activity of this compound and Combination Drug
| Compound | IC50 (µM) |
| This compound | Value |
| Drug X | Value |
Table 2: Synergy Analysis of this compound and Drug X Combination
| This compound (µM) | Drug X (µM) | % Inhibition (Observed) | % Inhibition (Expected - Bliss) | Bliss Synergy Score |
| Conc 1 | Conc A | Value | Value | Value |
| Conc 2 | Conc B | Value | Value | Value |
| ... | ... | ... | ... | ... |
Q9: How do I analyze the data to determine if the combination is synergistic?
A9: Several models can be used to determine synergy, including the Bliss independence and Loewe additivity models. The choice of model can influence the interpretation of the results. Software packages like SynergyFinder can be used for these calculations.[7][8]
Figure 2. Data analysis workflow for synergy determination.
Troubleshooting
Q10: I am observing high variability in my CellTiter-Glo® assay results. What could be the cause?
A10: High variability in CellTiter-Glo® assays can arise from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge Effects: Evaporation from wells at the edge of the plate can lead to higher concentrations of media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Temperature Gradients: Ensure the plate is at a uniform room temperature before adding the reagent and reading the luminescence.
-
Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® reagent to lyse all cells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
Q11: My in situ histone methylation assay shows high background. How can I reduce it?
A11: High background in in situ histone methylation assays can be due to:
-
Inadequate Blocking: Ensure the blocking step is performed for the recommended time to prevent non-specific antibody binding.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate the antibodies to determine the optimal concentration.
-
Insufficient Washing: Increase the number or duration of wash steps to remove unbound antibodies.
-
Over-development: Monitor the color development closely and stop the reaction before the background becomes too high.
Q12: My in vivo combination study is not showing the expected synergistic effect. What are some potential issues to consider?
A12: A lack of synergy in vivo can be due to several factors:
-
Suboptimal Dosing or Scheduling: The doses or schedules of this compound and/or the combination agent may not be optimal. A dose-response study for each agent alone and in combination may be necessary.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The PK/PD properties of the drugs may not be compatible for a synergistic interaction in vivo.
-
Tumor Model: The chosen tumor model may not be sensitive to the combination therapy.
-
Animal Health: The overall health of the animals can impact treatment response.
-
Formulation Issues: Poor solubility or stability of the administered agents can lead to inconsistent drug exposure. While this compound is reported to be stable in liver S9 and whole blood, its formulation for in vivo use is critical for consistent results.[1][2]
Q13: I'm having trouble with the solubility of my small molecule inhibitor in cell culture media. What should I do?
A13: Poor solubility of small molecule inhibitors is a common issue. Here are some troubleshooting steps:
-
Use of a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in culture medium to reach the final desired concentration. Avoid adding a large volume of the DMSO stock directly to the media.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity.
-
Warming the Media: Gently warming the cell culture media before adding the drug can sometimes help with solubility, but be cautious not to degrade the compound or media components.
Signaling Pathway
Figure 3. MLL1-WDR5 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pipeline - HUYABIO International [huyabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ichor.bio [ichor.bio]
- 7. [PDF] SynergyFinder 2.0: visual analytics of multi-drug combination synergies | Semantic Scholar [semanticscholar.org]
- 8. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
challenges in reproducing preclinical results with HBI-2375
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with HBI-2375, a selective inhibitor of the MLL1-WDR5 interaction. Our goal is to help address potential challenges in reproducing preclinical results and to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4me). By disrupting the MLL1-WDR5 interaction, this compound inhibits H3K4 methylation, leading to the transcriptional repression of key target genes involved in cancer cell proliferation and survival.[1][2]
Q2: In which cancer models has this compound shown preclinical activity?
A2: this compound has demonstrated preclinical anti-tumor activity in both hematological malignancies and solid tumors. It has shown significant dose-dependent tumor growth inhibition in an MV4-11 acute myeloid leukemia (AML) xenograft model.[1][2][3] Furthermore, in combination with a PD-1 monoclonal antibody, this compound has shown significant tumor growth inhibition in syngeneic models of colorectal cancer (MC38) and lung carcinoma (3LL).[1][4]
Q3: What are the reported in vitro and in vivo potencies of this compound?
A3: In biochemical assays, this compound potently inhibits the MLL1-WDR5 interaction with an IC50 of approximately 4.48 nM.[1][5][2][3] In cell-based assays, it inhibits the proliferation of the MV4-11 leukemia cell line with an average IC50 of 3.17 µM.[1][5][2] In vivo, oral administration of this compound at 40 mg/kg and 80 mg/kg resulted in 77% and 86% tumor growth inhibition, respectively, in the MV4-11 xenograft model.[5][2]
Troubleshooting Guide
This guide addresses potential challenges that may be encountered during preclinical studies with this compound.
Issue 1: Higher than expected IC50 values in cell proliferation assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Integrity | Authenticate your cell lines (e.g., STR profiling) to ensure they are the correct line and free from contamination. Passage number can also affect sensitivity; use cells within a consistent and low passage range. |
| Compound Stability | This compound is reported to be stable in liver S9 and whole blood.[1][5][3] However, ensure proper storage of the compound (as per manufacturer's instructions) and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure the chosen assay readout (e.g., CTG) is appropriate for your cell line and that the assay is performed within the linear range. |
| Plasma Protein Binding | This compound has moderate to high plasma protein binding.[1] If using high concentrations of serum in your culture medium, this could reduce the effective concentration of the compound. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health. |
Issue 2: Inconsistent anti-tumor efficacy in in vivo models.
| Potential Cause | Troubleshooting Suggestion |
| Pharmacokinetics | This compound has shown reasonable oral pharmacokinetic properties in mice, rats, and dogs.[1] However, factors such as animal strain, age, and health status can influence drug metabolism and exposure. Consider performing a pilot PK study in your specific animal model to confirm adequate exposure. |
| Dosing Formulation and Administration | Ensure the dosing vehicle is appropriate and that the compound is fully solubilized or forms a stable suspension. Confirm accurate dose administration (e.g., via oral gavage). |
| Tumor Model Variability | The growth rate and sensitivity of xenograft or syngeneic tumors can vary. Ensure tumors are of a consistent size at the start of treatment and randomize animals into treatment groups. Monitor animal health and body weight closely, although this compound was reported to be well-tolerated.[2] |
| Target Engagement | To confirm that this compound is hitting its target in vivo, consider collecting tumor samples at the end of the study for ex vivo analysis of H3K4 methylation levels. A reduction in H3K4me would validate target engagement.[5][2] |
Issue 3: Lack of correlation between in vitro and in vivo results.
| Potential Cause | Troubleshooting Suggestion |
| Tumor Microenvironment | The in vivo tumor microenvironment is significantly more complex than in vitro 2D culture. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can influence drug response. Consider using 3D culture models (spheroids/organoids) for a more representative in vitro system. |
| Immune System Involvement | This compound has shown enhanced efficacy in combination with immunotherapy, suggesting a role for the immune system.[1][4] If using immunodeficient mice (for xenografts), you will not capture the immune-modulatory effects of the compound. Syngeneic models in immunocompetent mice are necessary to evaluate these effects. |
| Brain Penetrance | This compound has been noted to accumulate in brain tissue, suggesting potential for treating brain tumors.[1][4] However, another report mentions it as a weak inhibitor in the context of brain-penetrant analogs.[6] If working with intracranial models, carefully assess brain exposure and efficacy. |
Quantitative Data Summary
Table 1: In Vitro and Biochemical Potency of this compound
| Parameter | Value | Assay/Model | Source |
| WDR5 Inhibition (IC50) | 4.48 nM | Biochemical TR-FRET | [1][5][2][3] |
| Cell Proliferation (IC50) | 3.17 µM | MV4-11 Leukemia Cells (CTG Assay) | [1][5][2] |
| hERG Inhibition (IC50) | 17 µM | N/A | [1][4] |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dose (oral, qd x 21) | Tumor Growth Inhibition (%) | Source |
| 40 mg/kg | 77% | [5][2] |
| 80 mg/kg | 86% | [5][2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate MV4-11 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2x stock of this compound in complete growth medium. Perform a serial dilution to create a range of concentrations. Remove 100 µL of medium from the cells and add 100 µL of the 2x compound stock to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay Readout: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of proliferation relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 MV4-11 cells in a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administer the specified dose (e.g., 40 or 80 mg/kg) daily via oral gavage. The control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study (e.g., for 21 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Optional: Process a portion of the tumor for pharmacodynamic marker analysis (e.g., Western blot for H3K4me3).
Visualizations
Caption: this compound inhibits the MLL1-WDR5 interaction, preventing H3K4 methylation.
Caption: A general experimental workflow for preclinical evaluation of this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Triazole-Based WDR5 Inhibitors for the Treatment of Glioblastoma | bioRxiv [biorxiv.org]
Validation & Comparative
A Comparative Guide to MLL1-WDR5 Inhibitors: HBI-2375 vs. OICR-9429
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors targeting the MLL1-WDR5 protein-protein interaction: HBI-2375 and OICR-9429. The MLL1-WDR5 interaction is a critical dependency in various cancers, particularly in acute myeloid leukemia (AML) with MLL1 rearrangements, making it a key therapeutic target. This document summarizes their performance based on available preclinical data, outlines typical experimental protocols for their evaluation, and visualizes key biological and experimental concepts.
At a Glance: Key Differences
| Feature | This compound | OICR-9429 |
| Primary Developer | HUYABIO International | Ontario Institute for Cancer Research (OICR) |
| Reported Potency | High nanomolar biochemical potency | Nanomolar biochemical and cellular potency |
| Key Characteristics | Orally bioavailable, brain-penetrant | Well-characterized chemical probe |
| Development Stage | Investigational New Drug (IND)-enabling studies | Preclinical research tool |
Data Presentation: A Head-to-Head Comparison
The following tables summarize the publicly available quantitative data for this compound and OICR-9429. It is important to note that these values were not all generated in head-to-head studies and experimental conditions may vary between different sources.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | OICR-9429 |
| Target | MLL1-WDR5 Interaction | MLL1-WDR5 Interaction |
| Binding Assay (IC50) | 4.48 nM (TR-FRET)[1] | Not Reported |
| Binding Affinity (Kd) | Not Reported | 24 nM (Biacore), 52 nM (ITC), 93 nM[2] |
| Cellular Potency (MV4;11 AML cells) | IC50: 3.17 µM (CTG assay)[1][3] | GI50: >2.5 µM |
| Cellular Potency (Other Cell Lines) | Not Reported | T24 IC50: 67.74 µM, UM-UC-3 IC50: 70.41 µM[4] |
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy
| Parameter | This compound | OICR-9429 |
| Administration Route | Oral (po) | Intraperitoneal (ip) |
| Pharmacokinetics | Reasonable oral PK properties in mouse, rat, and dog.[3] Stable in liver S9 and whole blood.[3] | Pharmacokinetic data in mice available.[5] |
| In Vivo Model | MV4;11 AML xenograft | Bladder cancer xenograft, Ovarian cancer PDX |
| Reported Efficacy | 77-86% tumor growth inhibition at 40-80 mg/kg, po, qd x 21 days.[1] | Suppressed tumor growth and enhanced cisplatin (B142131) sensitivity at 30-60 mg/kg, ip.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of MLL1-WDR5 inhibitors, based on commonly used methodologies.
Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay is used to measure the binding of an inhibitor to its target protein.
-
Reagents:
-
Purified, tagged MLL1 and WDR5 proteins (e.g., GST-tagged and His-tagged).
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium).
-
Fluorescently-labeled anti-tag antibody (e.g., anti-His-APC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (this compound or OICR-9429) serially diluted in DMSO.
-
-
Procedure:
-
Add a small volume of the serially diluted test compound to the wells of a microplate.
-
Add the tagged MLL1 and WDR5 proteins to the wells.
-
Add the TR-FRET antibody pair to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio from the emission signals.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents:
-
Cancer cell line (e.g., MV4;11).
-
Cell culture medium and supplements.
-
Test compounds (this compound or OICR-9429) serially diluted in DMSO.
-
CellTiter-Glo® Reagent.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 or GI50 value.
-
In Vivo Assay: Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Human cancer cell line (e.g., MV4;11).
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or OICR-9429) and vehicle control according to the planned dosing schedule and route.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups.
-
Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.
-
Mandatory Visualizations
Signaling Pathway of MLL1-WDR5 Inhibition
Caption: MLL1-WDR5 signaling and inhibitor mechanism.
Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for preclinical evaluation.
Conclusion
Both this compound and OICR-9429 are valuable tools for studying the biological role of the MLL1-WDR5 interaction. OICR-9429 has been extensively used as a chemical probe to validate the therapeutic hypothesis of targeting this interaction. This compound represents a step towards clinical application, with reported oral bioavailability and in vivo efficacy in a leukemia model. The data suggests that while OICR-9429 is a potent biochemical tool, this compound may have more favorable drug-like properties for further development. The choice between these inhibitors will depend on the specific research question, with OICR-9429 being suitable for in vitro and mechanistic studies, and this compound being more relevant for in vivo and translational research. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison.
References
A Comparative Analysis of HBI-2375 and Other Epigenetic Modifiers in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of epigenetic drug development, a clear understanding of the comparative efficacy and mechanisms of novel agents is paramount. This guide provides an objective comparison of HBI-2375, a first-in-class selective inhibitor of the MLL1-WDR5 interaction, with established histone deacetylase (HDAC) inhibitors: vorinostat, romidepsin, panobinostat, and belinostat. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting supporting experimental data in a clear and comparative format.
Executive Summary
This compound represents a distinct class of epigenetic modulators that targets histone methylation by disrupting the MLL1-WDR5 protein-protein interaction, a critical step in the activity of the MLL1 histone methyltransferase.[1][2][3] This contrasts with the broader class of HDAC inhibitors, which alter the epigenetic landscape by preventing the removal of acetyl groups from histones, leading to a more open chromatin state and altered gene expression.[4][5] This guide will delve into the preclinical efficacy of these compounds, presenting in vitro and in vivo data, detailing their mechanisms of action through signaling pathway diagrams, and providing an overview of the experimental protocols used to generate the presented data.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo efficacy of this compound and the selected HDAC inhibitors across various cancer models.
Table 1: In Vitro Efficacy - Biochemical and Cellular IC50 Values
| Compound | Target(s) | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | WDR5 | 4.48 nM | 3.17 µM (MV4-11) | [1][2][3] |
| Vorinostat | Pan-HDAC (Class I, II) | 10 nM (HDAC1), 20 nM (HDAC3) | 0.146 µM (HH), 2.062 µM (HuT78), 1.375 µM (MylA), 0.75 µM (MCF-7), 3-8 µM (various) | [4][6] |
| Romidepsin | HDAC1, HDAC2 | 36 nM (HDAC1), 47 nM (HDAC2) | 5.92 nM (U-937), 8.36 nM (K562), 6.95 nM (CCRF-CEM), 3-15 nM (Biliary Tract Cancer cell lines) | [7][8][9] |
| Panobinostat | Pan-HDAC (Class I, II, IV) | 2.1 - 531 nM (various HDACs) | 1.8 nM (HH), 2.6 nM (BT474), 7.1 nM (HCT116), 4-470 nM (various lung cancer and mesothelioma cell lines) | [10][11][12] |
| Belinostat | Pan-HDAC | 27 nM (HeLa cell extracts) | 0.2-3.4 µM (various tumor cell lines), 1.0 µM (5637), 3.5 µM (T24), 6.0 µM (J82), 10 µM (RT4) | [13][14][15] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | MV4-11 (AML) | 40 mg/kg, p.o., qd x 21 days | 77% | [3] |
| MV4-11 (AML) | 80 mg/kg, p.o., qd x 21 days | 86% | [3] | |
| MC38 (Colorectal) | Not specified (in combination with anti-PD-1) | Significant inhibition | [1][2] | |
| 3LL (Lung Carcinoma) | Not specified (in combination with anti-PD-1) | Significant inhibition | [1][2] | |
| Vorinostat | PC3 (Prostate Cancer) | 100 mg/kg, i.p., 5 days/week | 30-33% reduction in tumor volume | [16] |
| Multiple Myeloma | 100 mg/kg, i.p., 5 days/week (in combination with melphalan) | Significant inhibition | [17] | |
| Romidepsin | RT112 (Bladder Cancer) | 4 mg/kg, i.p., single dose (in combination with radiation) | Significant inhibition | [18] |
| PER-785A (ALL) | 1.5 mg/kg, i.p., twice weekly (in combination with cytarabine) | Significant reduction in leukemia burden | [19] | |
| Panobinostat | HH (CTCL) | Not specified | Up to 94% regression | [10] |
| NCH93 (Meningioma) | 20 mg/kg, i.p., 5 days/week | Extended median survival from 34 to 42 days | [3] | |
| SCLC xenografts | Not specified | Average of 62% decrease in tumor growth | [12] | |
| Belinostat | Pancreatic Cancer | Not specified | Significant in vivo growth inhibition | [20] |
| Hepa129 (HCC) | Daily i.p. administration for 3 weeks (in combination with anti-CTLA-4) | Improved antitumor effect | [21] | |
| Bladder Cancer | 100 mg/kg, i.p., 5 days/week for 3 weeks | 50% decrease in bladder weight (male mice) | [22] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and HDAC inhibitors are visualized in the following diagrams, generated using the DOT language for Graphviz.
Caption: this compound inhibits the MLL1-WDR5 complex, preventing H3K4 trimethylation and altering gene expression.
Caption: HDAC inhibitors block the deacetylation of histones, leading to open chromatin and altered gene expression.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
In Vitro Efficacy Assays
-
Biochemical Assays (Enzyme Inhibition):
-
TR-FRET for WDR5-MLL1 Interaction (for this compound): The inhibitory effect of this compound on the WDR5-MLL1 interaction is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay typically involves recombinant WDR5 and a biotinylated MLL1 peptide. The binding of these components is detected by a fluorescent signal generated by the proximity of a europium-labeled anti-tag antibody and a streptavidin-allophycocyanin conjugate. The IC50 value is determined by measuring the reduction in the FRET signal in the presence of increasing concentrations of this compound.[3]
-
HDAC Enzymatic Assay (for HDAC Inhibitors): The activity of HDAC inhibitors is assessed using in vitro enzymatic assays. These assays typically utilize a fluorescently labeled acetylated peptide substrate and purified recombinant HDAC enzymes. The deacetylase activity of the enzyme is measured by the change in fluorescence upon cleavage of the acetyl group. The IC50 value is calculated from the dose-response curve of the inhibitor.[23][24][25]
-
-
Cellular Assays (Cell Viability and Proliferation):
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: This assay is used to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. Cells are plated in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added, and the resulting luminescence is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) product is solubilized, and its absorbance is measured. The IC50 is determined from the dose-response curve.[7]
-
Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony. Cells are treated with the drug for a specific duration, then harvested, counted, and seeded at low densities in new plates. After an incubation period of 1-3 weeks, the resulting colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of control cells.[14][26]
-
In Vivo Efficacy Studies
-
Subcutaneous Xenograft Models:
-
Tumor Implantation: Human cancer cell lines (e.g., MV4-11 for AML, various solid tumor lines) are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[22][27][28]
-
Treatment and Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds are administered via the specified route (e.g., oral gavage for this compound, intraperitoneal injection for many HDAC inhibitors) and schedule. Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2). Animal body weight and general health are also monitored as indicators of toxicity.[11][29][30]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include survival analysis and ex vivo analysis of tumors for target engagement (e.g., H3K4 methylation for this compound, histone acetylation for HDAC inhibitors).[3][16]
-
Concluding Remarks
This compound and the broader class of HDAC inhibitors represent two distinct and promising avenues for epigenetic cancer therapy. This compound's targeted approach of inhibiting the MLL1-WDR5 interaction offers a novel mechanism for modulating gene expression in cancers dependent on this pathway, particularly certain leukemias.[1][2] In contrast, HDAC inhibitors have demonstrated broader activity across a range of hematological and solid tumors, attributable to their global effects on histone acetylation.[4][5]
The data presented in this guide highlight the potent preclinical activity of both this compound and the selected HDAC inhibitors. The choice of therapeutic agent will ultimately depend on the specific cancer type, its underlying epigenetic dependencies, and the desired therapeutic window. Further head-to-head comparative studies in relevant preclinical models will be crucial for delineating the optimal clinical applications for each of these important classes of epigenetic modifiers. This guide serves as a foundational resource to aid researchers in navigating this complex and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. theranib.com [theranib.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. researchgate.net [researchgate.net]
- 29. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Anti-Tumor Activity of HBI-2375: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical anti-tumor activity of HBI-2375, a first-in-class selective MLL1-WDR5 inhibitor, with alternative compounds targeting the same protein-protein interaction. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support informed decision-making in oncology drug development.
This compound has demonstrated significant dose-dependent anti-tumor activity in preclinical models of both hematological malignancies and solid tumors.[1][2] Its mechanism of action involves the targeted disruption of the MLL1-WDR5 interaction, which is critical for histone H3 lysine (B10760008) 4 (H3K4) methylation and the transcriptional regulation of key oncogenes.[1][3] This guide places the performance of this compound in context with other known MLL1-WDR5 inhibitors.
Comparative Efficacy of MLL1-WDR5 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound and selected alternative MLL1-WDR5 inhibitors.
Table 1: In Vitro Potency of MLL1-WDR5 Inhibitors
| Compound | Target Engagement (IC50/Kd) | Cell Proliferation IC50 (MV4-11 AML cells) |
| This compound | IC50: 4.48 nM (WDR5)[1][3][4] | 3.17 µM[1][3][4] |
| OICR-9429 | Kd: 24 nM (Biacore), 52 nM (ITC)[5] | Not specified |
| DDO-2093 | Kd: 11.6 nM[6] | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy in MV4-11 AML Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 40 mg/kg, p.o., qd x 21 days | 77% | [2][4] |
| This compound | 80 mg/kg, p.o., qd x 21 days | 86% | [2][4] |
| DDO-2093 | Not specified | Significant tumor suppression | [6][7] |
Note: Direct head-to-head in vivo studies comparing this compound with other MLL1-WDR5 inhibitors in the same experimental settings are not publicly available. The data presented is compiled from individual studies.
This compound in Solid Tumor Models
In addition to its efficacy in leukemia models, this compound has shown promising activity in syngeneic solid tumor models when used in combination with an anti-PD-1 monoclonal antibody. This suggests a potential role for this compound in modulating the tumor microenvironment and enhancing anti-tumor immunity.[1][3]
-
MC38 Colorectal Cancer Model: Combination with a PD-1 mAb significantly inhibited tumor growth.[1][3]
-
3LL Lung Carcinoma Model: Combination with a PD-1 mAb resulted in significant tumor growth inhibition.[1][3]
Flow cytometry and immunohistochemistry (IHC) analyses of these solid tumors revealed a significant increase in the infiltration of CD8+ cytotoxic T-lymphocytes (CTLs) in the combination therapy group, providing a mechanistic basis for the enhanced efficacy.[1][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
TR-FRET Peptide Binding Assay
This assay is used to quantify the binding affinity of this compound to the WDR5 protein.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophore-labeled molecules. In this assay, a donor fluorophore (e.g., terbium cryptate) is conjugated to one binding partner (e.g., WDR5) and an acceptor fluorophore to the other (e.g., a peptide derived from MLL1). When the two partners interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable FRET signal.
-
General Protocol:
-
Recombinant WDR5 protein and an MLL1-derived peptide are labeled with a TR-FRET donor and acceptor pair, respectively.
-
Serial dilutions of this compound are incubated with the labeled WDR5 protein.
-
The labeled MLL1 peptide is then added to the mixture.
-
After an incubation period to allow for binding equilibrium, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 value is calculated by plotting the TR-FRET signal against the inhibitor concentration.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The mono-oxygenase luciferase utilizes ATP to generate a luminescent signal that is proportional to the number of viable cells.
-
General Protocol:
-
MV4-11 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
The IC50 value is determined by normalizing the luminescent signal of treated cells to the vehicle control and plotting against the drug concentration.
-
MV4-11 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a leukemia model.
-
Cell Line: MV4-11, a human biphenotypic B myelomonocytic leukemia cell line.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
General Protocol:
-
MV4-11 cells are harvested and suspended in a suitable medium, often with Matrigel.
-
A specific number of cells (e.g., 5-10 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at specified doses (e.g., 40 and 80 mg/kg) and schedules (e.g., daily for 21 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
-
Syngeneic Tumor Models (MC38 and 3LL)
These models are used to evaluate the efficacy of this compound, particularly in combination with immunotherapies, in an immunocompetent setting.
-
Cell Lines: MC38 (murine colon adenocarcinoma) and 3LL (Lewis Lung Carcinoma).
-
Animal Model: Syngeneic mice (e.g., C57BL/6 for MC38 and 3LL).
-
General Protocol:
-
MC38 or 3LL cells are implanted subcutaneously into the appropriate mouse strain.
-
Once tumors are established, mice are randomized into treatment groups.
-
Treatment is initiated with this compound, an anti-PD-1 antibody, the combination, or vehicle/isotype controls.
-
Tumor growth and animal health are monitored throughout the experiment.
-
At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry.
-
Immunohistochemistry (IHC) for CD8+ T-cells
IHC is used to visualize and quantify the infiltration of CD8+ T-cells within the tumor microenvironment.
-
Principle: This technique uses antibodies to detect specific antigens (in this case, the CD8 protein on cytotoxic T-lymphocytes) in tissue sections. The antibody is linked to an enzyme that catalyzes a color-producing reaction, allowing for the visualization of the target protein under a microscope.
-
General Protocol:
-
Tumor tissues are harvested, fixed in formalin, and embedded in paraffin.
-
Thin sections of the tumor tissue are cut and mounted on microscope slides.
-
The slides undergo deparaffinization and rehydration, followed by antigen retrieval to unmask the target antigen.
-
The sections are incubated with a primary antibody specific for CD8.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
The sections are counterstained to visualize the cell nuclei and then mounted for microscopic examination.
-
The density of CD8+ T-cells within the tumor is quantified using image analysis software.
-
This guide provides a foundational overview of the preclinical anti-tumor activity of this compound and its comparison to other MLL1-WDR5 inhibitors. The data presented underscores the potential of this compound as a promising therapeutic candidate for both hematological and solid tumors, warranting further clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of HBI-2375 and Other Small Molecule Inhibitors in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of HBI-2375, a first-in-class selective inhibitor of the MLL1-WDR5 interaction, and other small molecule inhibitors relevant to the treatment of solid tumors. The comparison is based on available preclinical data, focusing on mechanism of action, in vitro potency, and in vivo efficacy in solid tumor models.
Introduction to this compound and its Target
This compound is a selective small molecule inhibitor that targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3][4][5][6] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4me).[1][2][5][6] Dysregulation of MLL1 activity has been implicated in the development of various cancers, including solid tumors, through direct effects on cancer cells and suppression of tumor immunity.[1][2][3][4][5][6] By disrupting the MLL1-WDR5 interaction, this compound aims to inhibit the HMT activity of the MLL1 complex, thereby representing a promising therapeutic strategy.[1][2][5][6]
Comparative Preclinical Data
This section compares the preclinical performance of this compound with other small molecule inhibitors. Due to the limited availability of direct head-to-head studies, the data is presented from individual studies for each compound.
In Vitro Potency and Cellular Activity
| Compound | Target | Cell Line | Assay Type | IC50/EC50/DC50 | Reference |
| This compound | MLL1-WDR5 Interaction | - | Biochemical Assay (WDR5 binding) | 4.48 nM | [1][4][5][6] |
| MV4-11 (Leukemia) | Cell Proliferation (CTG Assay) | 3.17 µM (average) | [1][4][5][6] | ||
| OICR-9429 | MLL1-WDR5 Interaction | - | Biochemical Assay (WDR5 binding, Kd) | 30 nM | [7] |
| MV4-11 (Leukemia) | Cell Proliferation | >2.5 µM | [7] | ||
| Domatinostat (4SC-202) | HDAC1, HDAC2, HDAC3 | HT-29, HCT-116, HT-15, DLD-1 (Colorectal Cancer) | Cell Proliferation | Not specified | [8] |
| ACBI2 | SMARCA2 (degrader) | RKO (Colorectal Cancer) | SMARCA2 Degradation | DC50 = 1 nM | [9] |
| RKO (Colorectal Cancer) | SMARCA4 Degradation | DC50 = 32 nM | [3][9] |
In Vivo Efficacy in Solid Tumor Models
| Compound | Tumor Model | Dosing | Outcome | Reference |
| This compound | MC38 (Colorectal) | Not specified (in combination with PD-1 mAb) | Significant tumor growth inhibition | [1][2][3] |
| 3LL (Lung Carcinoma) | Not specified (in combination with PD-1 mAb) | Significant tumor growth inhibition | [1][2][3] | |
| ACBI2 | A549 (Lung Cancer) Xenograft | 80 mg/kg, p.o., once daily | Significant tumor growth inhibition | [9][10] |
Mechanism of Action: Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
References
- 1. Potential Epigenetic Modifiers Targeting the Alteration of Methylation in Colorectal Cancer [xiahepublishing.com]
- 2. Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Experimental Models of Colorectal Cancer: A Critical Appraisal from 2D Cell Systems to Organoids, Humanized Mouse Avatars, Organ-on-Chip, CRISPR Engineering, and AI-Driven Platforms—Challenges and Opportunities for Translational Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Drugs Targeting Epigenetic Modifications and Plausible Therapeutic Strategies Against Colorectal Cancer [frontiersin.org]
- 9. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
- 10. An overview of potential of natural compounds to regulate epigenetic modifications in colorectal cancer: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of HBI-2375 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HBI-2375 is a first-in-class, selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[3] Dysregulation of MLL1 activity is implicated in various cancers, making the MLL1-WDR5 interaction a key therapeutic target.[1][2][3]
Validating that a drug candidate like this compound engages its intended target within a live cell is a critical step in drug development. It provides direct evidence of the drug's mechanism of action and helps to interpret cellular and organismal phenotypes. This guide compares key methodologies for assessing the live-cell target engagement of this compound, presents available data for this compound and its alternatives, and provides detailed experimental protocols.
Core Concepts in Target Engagement
Two primary types of assays are used to confirm that a compound interacts with its target in living cells:
-
Direct Engagement Assays: These methods measure the physical interaction between the compound and its target protein. Examples include the Cellular Thermal Shift Assay (CETSA), which measures drug-induced protein stabilization, and Bioluminescence Resonance Energy Transfer (BRET), which can monitor the disruption of protein-protein interactions.[4][5][6][7]
-
Downstream Functional Assays: These methods measure the immediate biochemical consequence of the drug binding to its target. For this compound, this would be a reduction in the levels of H3K4 trimethylation (H3K4me3), a direct product of MLL1's enzymatic activity.
Comparison of Live-Cell Target Engagement Methods
The selection of a target engagement assay depends on the specific question being addressed, available resources, and the nature of the target. Below is a comparison of three robust methods applicable to this compound.
| Method | Principle | Advantages | Disadvantages | Relevance for this compound |
| NanoBRET™ PPI Assay | Measures the proximity of two proteins (e.g., MLL1 and WDR5) in live cells.[8][9] this compound would disrupt this interaction, leading to a decrease in the BRET signal. | - Directly measures disruption of the target PPI. - Real-time, kinetic measurements are possible. - High sensitivity and specificity. | - Requires genetic engineering of cells to express tagged proteins (e.g., NanoLuc-WDR5 and HaloTag-MLL1). - Overexpression of tagged proteins could lead to artifacts. | Excellent: Directly demonstrates that this compound disrupts the MLL1-WDR5 interaction in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding.[4][6][10] Binding of this compound to WDR5 is expected to increase its melting temperature. | - Label-free; uses endogenous protein. - Confirms direct physical binding to the target. - Applicable to various cell and tissue types. | - Indirect readout of target engagement. - Not all binding events cause a significant thermal shift. - Can be lower throughput than other methods. | Excellent: Provides direct evidence of this compound binding to WDR5 in its native cellular environment. |
| In-Cell Western (ICW) for H3K4me3 | An immunofluorescence-based method to quantify the levels of a specific protein or post-translational modification in fixed cells within a multi-well plate format.[11] | - Measures a direct functional consequence of target engagement. - High-throughput and quantitative. - Does not require genetic modification of cells. | - Downstream readout; could be affected by off-target effects. - Does not confirm direct binding to WDR5. - Requires highly specific antibodies. | Very Good: Serves as a robust functional biomarker for the on-target activity of this compound. |
Comparative Analysis of this compound and Alternative WDR5 Inhibitors
While direct comparative data in live-cell target engagement assays is limited in publicly available literature, we can compile key potency metrics for this compound and other known WDR5 inhibitors. This allows for an indirect comparison of their effectiveness.
| Compound | Target | Biochemical Potency (IC50/Kd) | Cellular Proliferation IC50 (MV4-11 cells) | Notes |
| This compound | MLL1-WDR5 Interaction | 4.48 nM (TR-FRET IC50)[3] | 3.17 µM[3] | First-in-class IND-ready compound.[2] Shows in vivo tumor growth inhibition and reduction of H3K4me.[3] |
| OICR-9429 | WDR5-MLL Interaction | 93 nM (Kd)[12] | ~15-20 µM (Primary AML cells)[12] | A well-characterized chemical probe for WDR5.[13] |
| WDR5-0103 | WDR5-MLL Interaction | 450 nM (Kd)[14] | Not Reported | Antagonist of the WDR5-MLL interaction.[14] |
| C16 | WDR5-MLL Interaction | <20 pM (Ki) | 10 nM | A highly potent, picomolar affinity WIN-site inhibitor.[15][16] |
| MM-102 | MLL1-WDR5 Interaction | <1 nM (Ki) | ~5 µM (MV4-11) | A high-affinity peptidomimetic inhibitor.[17] |
Visualizing Pathways and Workflows
Experimental Protocols
NanoBRET™ MLL1-WDR5 Protein-Protein Interaction Assay
Objective: To measure the ability of this compound to disrupt the MLL1-WDR5 interaction in live cells.
Methodology:
-
Vector Construction: Create expression vectors for human WDR5 fused to NanoLuc® (NLuc) luciferase (e.g., NLuc-WDR5) and human MLL1 (a relevant fragment containing the WDR5-binding motif) fused to HaloTag® (e.g., HaloTag-MLL1).
-
Cell Culture and Transfection:
-
Culture HEK293T or a relevant leukemia cell line (e.g., MV4-11) in appropriate media.
-
Co-transfect cells with the NLuc-WDR5 and HaloTag-MLL1 expression vectors at an optimized ratio.
-
Plate the transfected cells into 96-well, white-bottom cell culture plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and alternative compounds in assay medium.
-
Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells and incubate.
-
Add the compounds to the wells and incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately measure the luminescence at two wavelengths using a luminometer equipped with appropriate filters: a donor emission filter (e.g., 460nm) and an acceptor emission filter (e.g., >610nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle (DMSO) treated cells.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the MLL1-WDR5 interaction.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to endogenous WDR5 in live cells by measuring changes in protein thermal stability.[6][10]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MV4-11) to ~80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the cellular proliferation IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection by Western Blot:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine protein concentration and normalize samples.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for WDR5 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for WDR5 at each temperature for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble WDR5 relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for this compound-treated cells compared to vehicle indicates thermal stabilization and target engagement.
-
In-Cell Western (ICW) for H3K4me3 Levels
Objective: To quantify the dose-dependent reduction of H3K4 trimethylation in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in a 96-well or 384-well plate.
-
Treat cells with a serial dilution of this compound or alternative compounds for a period sufficient to observe changes in histone methylation (e.g., 24-72 hours).
-
-
Cell Fixing and Permeabilization:
-
Fix the cells in the wells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate the cells with a primary antibody specific for H3K4me3. For normalization, co-incubate with an antibody against total Histone H3.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
-
Imaging and Analysis:
-
Wash the wells to remove unbound secondary antibodies.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both H3K4me3 and total Histone H3 channels.
-
Normalize the H3K4me3 signal to the total Histone H3 signal for each well.
-
Plot the normalized H3K4me3 signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for the reduction of this epigenetic mark.
-
References
- 1. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence resonance energy transfer to monitor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET® PPI Starter Systems [promega.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. selleckchem.com [selleckchem.com]
- 13. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 14. medchemexpress.com [medchemexpress.com]
- 15. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
HBI-2375: A Comparative Guide to its Synergistic Effects with Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data assessing the synergistic effects of HBI-2375, a first-in-class, selective inhibitor of the MLL1-WDR5 interaction, with other cancer therapeutic agents. The information is compiled from publicly available research to facilitate further investigation and drug development efforts.
Executive Summary
This compound is an orally active, brain-penetrant small molecule that targets the MLL1-WDR5 protein-protein interaction, a critical dependency in various cancers, including certain leukemias and solid tumors.[1] Preclinical studies have demonstrated its potential as a monotherapy and, significantly, in combination with immune checkpoint inhibitors. The primary focus of this guide is to detail the synergistic anti-tumor activity observed when this compound is combined with a programmed cell death protein 1 (PD-1) monoclonal antibody (mAb).
The key findings from preclinical studies indicate that the combination of this compound with an anti-PD-1 mAb results in a significant inhibition of tumor growth in syngeneic mouse models of colorectal and lung cancer.[2] This enhanced efficacy is attributed to a favorable modulation of the tumor microenvironment, characterized by a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes (CTLs).[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| WDR5 Inhibition (IC50) | Biochemical Assay | 4.48 nM | [1][2][3] |
| Cellular Proliferation (IC50) | MV4-11 (AML) | 3.17 µM | [1][2][3] |
Table 2: In Vivo Monotherapy Efficacy of this compound
| Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| MV4-11 (AML Xenograft) | 40 mpk (po, qd x 21) | 77% | [4][5] |
| MV4-11 (AML Xenograft) | 80 mpk (po, qd x 21) | 86% | [4][5] |
Table 3: Preclinical Synergistic Efficacy of this compound with Anti-PD-1 mAb
| Cancer Model | Combination | Key Findings | Reference |
| MC38 (Colorectal Carcinoma) | This compound + anti-PD-1 mAb | Significant inhibition of tumor growth | [2] |
| Significant increase in CD8+ CTL infiltration | [2] | ||
| 3LL (Lung Carcinoma) | This compound + anti-PD-1 mAb | Significant inhibition of tumor growth | [2] |
| Significant increase in CD8+ CTL infiltration | [2] |
Experimental Protocols
Detailed experimental protocols for the combination studies of this compound are not yet fully available in peer-reviewed publications. The following are representative methodologies based on the techniques mentioned in the available abstracts and general practices for such preclinical studies.
In Vivo Synergistic Anti-Tumor Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 mAb in syngeneic mouse models.
Animal Models:
-
Colorectal Cancer: C57BL/6 mice bearing subcutaneously implanted MC38 colon adenocarcinoma cells.
-
Lung Cancer: C57BL/6 mice bearing subcutaneously implanted 3LL Lewis lung carcinoma cells.
General Procedure:
-
Cell Culture: MC38 and 3LL cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of 5 x 10^5 to 1 x 10^6 tumor cells in phosphate-buffered saline (PBS) or a similar buffer is injected subcutaneously into the flank of 6-8 week old C57BL/6 mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups, which typically include:
-
Vehicle control
-
This compound as a single agent
-
Anti-PD-1 mAb as a single agent
-
This compound in combination with anti-PD-1 mAb
-
-
Drug Administration:
-
This compound is administered orally (po) daily (qd). Specific dosage information from the combination studies is not publicly available.
-
Anti-PD-1 mAb is administered intraperitoneally (ip) at a typical dose of 100-200 µg per mouse every 3-4 days.[6]
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth curves and tumor growth inhibition (TGI) are calculated.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To quantify the infiltration of CD8+ CTLs within the tumor microenvironment following treatment.
General Procedure:
-
Tumor Excision and Dissociation: At the end of the in vivo study, tumors are excised and mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently conjugated antibodies. A typical panel for identifying CD8+ T cells would include:
-
A viability dye to exclude dead cells.
-
Anti-CD45 to identify hematopoietic cells.
-
Anti-CD3 to identify T cells.
-
Anti-CD8 to identify cytotoxic T cells.
-
Additional markers for T cell activation (e.g., CD69, Granzyme B) can also be included.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the percentage and absolute number of CD8+ T cells within the CD45+ cell population in the tumor.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
Objective: To visualize and quantify the localization of CD8+ T cells within the tumor tissue.
General Procedure:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
-
Staining:
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a primary antibody against CD8.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin.
-
-
Imaging and Analysis: Slides are scanned, and the number of CD8+ cells per unit area of the tumor is quantified using image analysis software.
Mandatory Visualizations
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and decreased oncogenic gene expression.
Caption: this compound and anti-PD-1 mAb synergistically enhance anti-tumor immunity by increasing CD8+ T cell infiltration and blocking the PD-1/PD-L1 checkpoint.
Caption: Workflow for assessing the synergistic anti-tumor effects of this compound and anti-PD-1 mAb in vivo.
References
Validating HBI-2375's Efficacy in Reducing H3K4 Methylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of HBI-2375, a selective inhibitor of the MLL1-WDR5 interaction, and its role in reducing H3K4 methylation. This guide synthesizes available data on this compound and compares it with other known inhibitors targeting the same pathway.
Histone H3 lysine (B10760008) 4 (H3K4) methylation is a critical epigenetic modification essential for transcriptional regulation. The dysregulation of this pathway, often through the activity of the MLL1 (Mixed Lineage Leukemia 1) complex, is implicated in various cancers, including leukemia and solid tumors. This compound has emerged as a promising therapeutic candidate by selectively targeting the interaction between MLL1 and WDR5, a core component of the MLL1 complex required for its histone methyltransferase (HMT) activity.[1][2][3]
This compound: Mechanism of Action and Preclinical Validation
This compound is a selective inhibitor of the MLL1-WDR5 protein-protein interaction. This interaction is crucial for the catalytic activity of the MLL1 complex, which is responsible for H3K4 methylation. By disrupting this interaction, this compound effectively reduces global H3K4 methylation levels, thereby inhibiting the expression of MLL1-target genes involved in cancer progression.[1][2][3]
Preclinical studies have demonstrated the dose-dependent anti-tumor activity of this compound in various cancer models. In an MV4-11 acute myeloid leukemia (AML) xenograft model, this compound showed significant tumor growth inhibition.[1][2][3] Crucially, ex vivo analysis of tumors from these studies confirmed a reduction in H3K4 methylation, validating the on-target activity of the compound.[1][2][3]
Comparative Analysis with Alternative MLL1-WDR5 Inhibitors
Several other small molecule inhibitors targeting the MLL1-WDR5 interaction have been developed and characterized. This section compares this compound with notable alternatives based on available data.
| Inhibitor | Target | IC50 / Kd | Cell-Based Potency | Evidence of H3K4me Reduction |
| This compound | MLL1-WDR5 Interaction | IC50: 4.48 nM (WDR5 binding) | Average IC50: 3.17 µM (MV4-11 proliferation) | Yes, confirmed in ex vivo tumor analysis.[1][2][3] |
| MM-401 | MLL1-WDR5 Interaction | IC50: 0.32 µM (MLL1 activity) | Induces cell cycle arrest, apoptosis, and differentiation in MLL leukemia cells.[4][5] | Yes, specifically inhibits MLL1-dependent H3K4 methylation in cells.[5] |
| OICR-9429 | MLL1-WDR5 Interaction | Kd: ~23 nM | Reduces cell viability in colon cancer and leukemia cell lines.[6][7] | Yes, shown to decrease H3K4me3 levels in colon cancer and ALL cells.[6][7][8] |
| MM-102 | MLL1-WDR5 Interaction | Not specified | Inhibits growth of MLL-rearranged leukemia cells. | Yes, reduces global H3K4 methylation levels in porcine SCNT embryos.[9][10] |
| WDR5-0103 | MLL1-WDR5 Interaction | Not specified | Sensitizes multidrug-resistant cancer cells to cytotoxic drugs.[11] | Implied to inhibit H3K4 methylation through its mechanism of action.[11][12] |
| DDO-2093 | MLL1-WDR5 Interaction | Kd = 11.6 nM | Suppressed tumor growth in an MV4-11 xenograft model. | Blocks MLL1-WDR5 interaction, implying a reduction in H3K4 methylation. |
Experimental Protocols
Detailed experimental protocols for the validation of H3K4 methylation reduction by this compound are not yet publicly available in peer-reviewed literature. However, based on standard methodologies used for other MLL1-WDR5 inhibitors, the following protocols would be appropriate for such validation.
Western Blot for H3K4me3
This protocol is a standard method to assess global changes in H3K4 trimethylation levels in cells treated with an inhibitor.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Extract histones using an acid extraction method (e.g., with 0.2 M HCl).
-
Neutralize the extract and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate histone extracts on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative reduction in H3K4me3.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
ChIP-seq provides a genome-wide profile of H3K4me3 marks, allowing for the identification of specific gene promoters affected by the inhibitor.
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound or a vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for H3K4me3 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions enriched for H3K4me3.
-
Compare the H3K4me3 profiles between this compound-treated and control samples to identify differential peaks.
-
Visualizing the Pathway and Experimental Workflow
H3K4 Methylation Signaling Pathway
Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting H3K4 methylation.
Experimental Workflow for Validating H3K4 Methylation Reduction
Caption: Workflow for validating the reduction of H3K4 methylation by inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperation of MLL1 and Jun in controlling H3K4me3 on enhancers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. karger.com [karger.com]
- 10. Down-Regulation of H3K4me3 by MM-102 Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The WD repeat-containing protein 5 (WDR5) antagonist WDR5-0103 restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of HBI-2375: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like HBI-2375 is a critical component of laboratory safety and regulatory compliance. this compound is a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, currently under investigation for its therapeutic potential.[1][2] While specific disposal guidelines for this compound are not publicly available, a comprehensive approach based on established principles for handling potent research chemicals is essential. This guide provides a step-by-step framework to ensure the safe and compliant disposal of this compound and associated waste.
I. Understanding the Compound: Safety Profile of this compound
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not readily accessible, preclinical data indicates it is "well tolerated" in animal studies.[2] However, as with any potent, selective inhibitor, it is crucial to treat this compound as a potentially hazardous substance.
| Property | Available Information | Implication for Disposal |
| Compound Type | Potent, selective MLL1-WDR5 interaction inhibitor[1][2] | Assume high biological activity. Avoid direct contact and generation of aerosols. |
| Form | Likely a solid (powder) for research use | Requires careful handling to prevent inhalation of dust. |
| Solubility | Soluble in organic solvents such as DMSO for in vitro assays | Waste streams may contain organic solvents, requiring specific disposal routes. |
| Toxicity Data | Preclinical studies suggest it is "well tolerated" in animals[2] | Despite this, unknown long-term effects and potential for harm in humans necessitate cautious handling and disposal. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the essential steps for the proper disposal of this compound. This process should be incorporated into your laboratory's standard operating procedures (SOPs) and conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistical Information for Handling HBI-2375
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of HBI-2375, a first-in-class, selective inhibitor of the MLL1-WDR5 interaction. Given the absence of a specific Material Safety Data Sheet (MSDS), this compound should be handled as a potent, potentially hazardous compound. The following procedures are based on established guidelines for managing cytotoxic and high-potency active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. This is considered the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional measures are necessary.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with tight-fitting cuffs should be worn. Ensure it is resistant to chemical permeation. |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) or a fit-tested N95 respirator is required. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
Operational Plan: Safe Handling and Weighing
Handling of this compound, particularly in its powdered form, must be performed in a designated and controlled environment to minimize exposure risk.
Caption: this compound inhibits the MLL1-WDR5 interaction.
Disclaimer: This information is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in the safe handling of potent compounds and should adhere to their institution's specific safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
